Butyl diphenyl phosphate
Description
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Structure
3D Structure
Properties
IUPAC Name |
butyl diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-2-3-14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUFQMCUZYQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062623 | |
| Record name | Butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, butyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2752-95-6 | |
| Record name | Butyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl diphenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, butyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl diphenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DIPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A229SJ4C8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Butyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of butyl diphenyl phosphate (B84403), a compound of interest for various industrial and research applications. This document details established methodologies, reaction parameters, and purification protocols to assist researchers in obtaining high-purity butyl diphenyl phosphate.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common methods are presented here: the reaction of diphenyl chlorophosphate with n-butanol and a one-pot synthesis from phenol (B47542), phosphorus oxychloride, and n-butanol.
Synthesis from Diphenyl Chlorophosphate and n-Butanol
This method involves the esterification of diphenyl chlorophosphate with n-butanol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol:
-
To a stirred solution of diphenyl phosphoryl chloride in a suitable solvent (e.g., tetrahydrofuran), add an equimolar amount of n-butanol.
-
Add a suitable base, such as 1,4-dimethylpiperazine (B91421) (DMP), to the mixture.[1]
-
Heat the reaction mixture to 60°C and maintain for 1-3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
Table 1: Reaction Parameters for Synthesis from Diphenyl Chlorophosphate
| Parameter | Value |
| Reactants | Diphenyl phosphoryl chloride, n-butanol |
| Solvent | Tetrahydrofuran (THF) |
| Base | 1,4-dimethylpiperazine (DMP) |
| Temperature | 60°C |
| Reaction Time | 1-3 hours |
One-Pot Synthesis from Phenol, Phosphorus Oxychloride, and n-Butanol
A more direct route involves the sequential reaction of phosphorus oxychloride with phenol and then with n-butanol. This method allows for the formation of the diphenyl phosphoryl intermediate in situ.[2]
Experimental Protocol:
-
In a reactor equipped with a stirrer and a system for HCl removal, react phosphorus oxychloride with phenol in a molar ratio of 1:0.8 to 1.0.[2]
-
Maintain the reaction temperature between 40°C and 100°C until less than 1% of unreacted phenol remains.[2]
-
Cool the resulting intermediate mixture (containing phenyl phosphorodichloridate and diphenyl phosphorochloridate).
-
Slowly add the intermediate mixture to an excess of n-butanol with vigorous agitation, keeping the temperature below 35°C.[2]
-
Allow the reaction to proceed to completion.
-
The crude product containing this compound, dibutyl phenyl phosphate, and tributyl phosphate is then subjected to purification.[2]
Table 2: Reaction Parameters for One-Pot Synthesis
| Parameter | Stage 1: Phenyl Chlorination | Stage 2: Butylation |
| Reactants | Phosphorus oxychloride, Phenol | Intermediate chloridate mixture, n-Butanol |
| Molar Ratio (POCl₃:Phenol) | 1 : 0.8 - 1.0[2] | - |
| Temperature | 40 - 100°C[2] | < 35°C[2] |
| Reaction Time | Until <1% phenol remains[2] | To completion |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and catalysts. A combination of washing and vacuum distillation is typically employed.
Washing
The crude product is first washed to remove acidic impurities and water-soluble components.
Experimental Protocol:
-
Wash the crude reaction mixture with a dilute aqueous solution of a weak base (e.g., sodium carbonate) to neutralize any remaining acidic byproducts.
-
Follow with one or more washes with water to remove the base and any salts.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
Vacuum Distillation
The final purification step is typically vacuum distillation to separate the desired this compound from other less volatile or more volatile components.
Experimental Protocol:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Heat the washed and dried crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound. For similar triaryl phosphate esters, reboiler temperatures can range from 250°C to 300°C at a pressure of 4 to 10 mm Hg.[3]
Table 3: Typical Purification Parameters for Phosphate Esters
| Parameter | Washing | Vacuum Distillation |
| Washing Agent | Dilute Na₂CO₃ solution, Water | - |
| Drying Agent | Anhydrous Na₂SO₄ | - |
| Temperature | Ambient | 250 - 300°C (reboiler)[3] |
| Pressure | Atmospheric | 4 - 10 mm Hg (column base)[3] |
Visualizing the Process
To better illustrate the synthesis and purification workflow, the following diagrams are provided.
Caption: Synthesis of this compound from Diphenyl Chlorophosphate.
Caption: One-Pot Synthesis of this compound.
Caption: Purification Workflow for this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of Butyl Diphenyl Phosphate as a Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of butyl diphenyl phosphate (B84403) as a flame retardant. It delves into the core chemical and physical processes that impart flame retardancy to polymeric materials, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Introduction to Butyl Diphenyl Phosphate as a Flame Retardant
This compound is an organophosphorus flame retardant that functions through a combination of gas-phase and condensed-phase mechanisms to inhibit or suppress combustion in polymers. Its efficacy stems from its ability to interrupt the fire cycle at different stages, ultimately reducing the heat release rate, smoke production, and flame spread. This dual-mode action makes it a versatile and effective flame retardant for a variety of polymer systems.
Core Mechanism of Action
The flame retardant action of this compound is initiated by its thermal decomposition at elevated temperatures, characteristic of a developing fire. The decomposition products then act in two distinct phases of the combustion process.
Condensed-Phase Mechanism: Char Formation
In the condensed phase (the solid polymer), this compound decomposes to form phosphoric acid and subsequently polyphosphoric acid. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process results in the formation of a stable, insulating char layer on the polymer's surface.
This char layer serves multiple functions:
-
Thermal Barrier: It insulates the underlying polymer from the heat of the flame, reducing the rate of pyrolysis.
-
Mass Transfer Barrier: It impedes the diffusion of flammable volatile decomposition products from the polymer to the flame.
-
Oxygen Barrier: It restricts the access of oxygen to the polymer surface, which is essential for sustained combustion.
The formation of this protective char layer is a critical aspect of the condensed-phase mechanism, as it effectively suffocates the fire and prevents its propagation.
Gas-Phase Mechanism: Radical Scavenging
Simultaneously, some of the decomposition products of this compound are volatile and enter the gas phase (the flame). In this phase, they act as radical scavengers. The combustion of polymers is a free-radical chain reaction, relying on highly reactive species like hydrogen (H•) and hydroxyl (•OH) radicals to propagate the flame.
The phosphorus-containing volatile species, primarily phosphorus oxides (e.g., PO•, PO₂•, HPO₂), catalytically interrupt this chain reaction by scavenging these key radicals.[1][2] This "flame inhibition" effect cools the flame and reduces its intensity, further contributing to the overall flame retardancy.[3]
Quantitative Data on Flame Retardant Performance
| Test Parameter | Polymer System | Neat Polymer | Polymer + BAPDP (20 wt%) | Polymer + BAPDP (25 wt%) |
| Limiting Oxygen Index (LOI) | PC/ABS | 21.1% | 25.4% | - |
| UL 94 Vertical Burn Test | PC/ABS | Fails | V-0 | V-0 |
| Thermogravimetric Analysis (TGA) | ||||
| Td5 (°C) | PC/ABS | - | 381.4°C | 386.5°C |
| Char Yield at 600°C | PC/ABS | ~12.8% | 18.9% | 21.2% |
| Cone Calorimetry | ||||
| Peak Heat Release Rate (pHRR) | PC/ABS | 495.5 kW/m² | - | 313.2 kW/m² |
| Total Heat Release (THR) | PC/ABS | 136.6 MJ/m² | - | 78.7 MJ/m² |
*Data sourced from a study on bisphenol AP bis(diphenyl phosphate) (BAPDP) in PC/ABS.[3][5]
Experimental Protocols
The evaluation of flame retardant efficacy involves a suite of standardized tests. Below are detailed methodologies for the key experiments cited.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[4][6][7]
Methodology:
-
A vertically oriented sample of specified dimensions is placed in a glass chimney.[4]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.[4]
-
The top of the sample is ignited with a flame.[6]
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or length is determined.[4]
-
The LOI is expressed as the volume percentage of oxygen in that mixture.[6]
UL 94 Vertical Burn Test
Objective: To assess the burning behavior of a vertically oriented plastic specimen after exposure to a small flame.[1][2][8]
Methodology:
-
A rectangular bar specimen is held vertically by a clamp at its upper end.[8]
-
A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.[8]
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.[8]
-
A piece of cotton is placed below the specimen to determine if flaming drips ignite it.[8]
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether the cotton is ignited.[1]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10][11]
Methodology:
-
A small, precisely weighed sample (typically 5-20 mg) is placed in a sample pan.[9]
-
The pan is placed in a furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.[9][10]
-
A controlled atmosphere (e.g., nitrogen for pyrolysis studies, air for oxidative degradation) is maintained.[11]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.[9]
-
The resulting TGA curve provides information on thermal stability, decomposition temperatures, and char yield.[11]
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate and other flammability parameters of a material under controlled fire-like conditions.[12][13][14]
Methodology:
-
A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.[12]
-
The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[12]
-
An electric spark igniter is positioned above the sample to ignite the pyrolysis gases.[12]
-
The combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.[13]
-
The heat release rate is calculated based on the principle of oxygen consumption.[13]
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[14]
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language, illustrate the key pathways and relationships in the flame retardant mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects on the thermal decomposition of phosphate esters on ferrous surfaces [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.aascit.org [article.aascit.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics [sinocurechem.com]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. Organophosphate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Environmental Fate and Transport of Butyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of butyl diphenyl phosphate (B84403) (BDP), a widely used organophosphate flame retardant. This document summarizes key physicochemical properties, degradation pathways, and bioaccumulation potential, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its environmental behavior.
Physicochemical Properties
The environmental partitioning and mobility of Butyl Diphenyl Phosphate are largely dictated by its physicochemical properties. The following table summarizes key parameters for tert-butylphenyl diphenyl phosphate (t-BDP), a common commercial form of BDP.
| Property | Value | Reference |
| Molecular Formula | C22H23O4P | [1][2] |
| Molecular Weight | 382.39 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Density | 1.150 - 1.182 g/cm³ at 20°C | [1] |
| Boiling Point | 245-260°C | [2] |
| Vapor Pressure | 2.1 x 10⁻⁷ mmHg at 25°C | [2] |
| Water Solubility | <0.1 g/100 mL at 21°C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.12 | [3] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4,773 L/kg | [3] |
Environmental Fate and Transport
This compound is released into the environment through various pathways, including leaching from consumer products and industrial emissions. Its subsequent fate is governed by a combination of transport and degradation processes.
Transport and Partitioning
Due to its low water solubility and high Log Kow and Koc values, BDP is expected to partition from water to soil, sediment, and biota. Its low vapor pressure suggests that volatilization from water surfaces is not a significant transport mechanism. In the atmosphere, it is expected to exist primarily in the particulate phase.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of BDP in the environment.
-
Hydrolysis: BDP can undergo hydrolysis, with the rate being pH-dependent. Under alkaline conditions, hydrolysis is more rapid. The primary hydrolysis products are diphenyl phosphate and the corresponding butylated phenol.[4] A study on triphenyl phosphate, a structurally similar compound, showed half-lives of 19 days at pH 7 and 3 days at pH 9.[5]
-
Photolysis: In the atmosphere, BDP is expected to react with hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 12 hours, suggesting that photolysis is a significant degradation pathway in the air.[5] Direct photolysis in water is not considered a major degradation route as organophosphate esters do not typically absorb light at wavelengths found in sunlight.[5]
Biotic Degradation
Biodegradation is a primary mechanism for the removal of BDP from the environment. Microorganisms in soil and sediment can metabolize BDP, leading to its breakdown into various smaller molecules.
Studies have shown that the rate of biodegradation is influenced by factors such as the microbial community composition and prior exposure to anthropogenic chemicals.[6] The degradation of tert-butylphenyl diphenyl phosphate has been observed to produce metabolites such as phenol, tert-butylphenol, and diphenyl phosphate.[6][7] Fungal metabolism has also been shown to be a significant pathway, with oxidation of the alkyl side chain and aromatic rings being the predominant transformation processes.[8][9]
The following table summarizes available data on the degradation half-lives of related organophosphate flame retardants.
| Degradation Process | Compartment | Half-life | Reference |
| Aerobic Biodegradation | River Water | 100% degradation in 3 days (inherently biodegradable) | [5] |
| Aerobic Biodegradation | Loamy Sand | 37 days | [5] |
| Anaerobic Biodegradation | River Sediment | 89.7% degradation after 40 days | [5] |
| Hydrolysis (pH 7) | Water | 19 days | [5] |
| Hydrolysis (pH 9) | Water | 3 days | [5] |
| Atmospheric Photolysis | Air | 12 hours (estimated) | [5] |
Bioaccumulation
The high lipophilicity of BDP, as indicated by its Log Kow, suggests a potential for bioaccumulation in aquatic organisms. However, metabolism and elimination processes can mitigate the extent of accumulation.
Studies on triphenyl phosphate have shown that while it can be taken up by organisms, it is also readily metabolized and eliminated, suggesting a low potential for biomagnification.[10] The primary metabolite, diphenyl phosphate, may have a slower elimination rate and thus a higher bioaccumulation potential.[10]
| Organism | Exposure Route | BCF/BMF Value | Reference |
| Fish | Waterborne | BCF of 46 (estimated for dibutyl phenyl phosphate) | [11] |
Experimental Protocols
Determination of this compound in Water Samples
Objective: To quantify the concentration of BDP in environmental water samples.
Methodology:
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained BDP with a suitable organic solvent such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and hexane.
-
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the concentrated extract into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of BDP.
-
Quantify the concentration of BDP by comparing the peak area to a calibration curve prepared with certified standards.
-
Biodegradation Study in Water-Sediment Systems
Objective: To assess the rate and extent of BDP biodegradation in a simulated aquatic environment.
Methodology:
-
Microcosm Setup:
-
Prepare microcosms using sediment and water collected from a relevant environmental site.
-
Spike the microcosms with a known concentration of BDP (radiolabeled ¹⁴C-BDP can be used for tracking).
-
Include sterile control microcosms (e.g., by autoclaving or adding a chemical sterilant) to differentiate between biotic and abiotic degradation.
-
-
Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, light).
-
Sampling: At regular intervals, collect water and sediment samples from the microcosms.
-
Analysis:
-
Extract BDP and its potential metabolites from the water and sediment samples using appropriate solvents.
-
Analyze the extracts using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.
-
If ¹⁴C-BDP is used, measure the evolution of ¹⁴CO₂ as an indicator of mineralization.
-
-
Data Analysis: Calculate the degradation half-life of BDP in the system.
Visualizations
Environmental Fate and Transport of this compound
Caption: Environmental cycle of this compound.
Biodegradation Pathway of tert-Butylphenyl Diphenyl Phosphate
Caption: Microbial degradation of t-BDP.
Experimental Workflow for BDP Analysis in Water
Caption: Workflow for BDP analysis in water.
Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 56803-37-3,tert-Butylphenyl diphenyl phosphate | lookchem [lookchem.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Fungal metabolism of tert-butylphenyl diphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Dibutyl phenyl phosphate | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Butyl Diphenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl diphenyl phosphate (B84403) (BDPP), an organophosphate ester, sees widespread application as a flame retardant and plasticizer. Its prevalence in consumer and industrial products raises concerns about potential human exposure and subsequent health risks. This technical guide provides a comprehensive overview of the in vitro toxicological profile of BDPP and its isomers, with a focus on cytotoxicity, genotoxicity, developmental and neurotoxicity, and endocrine-disrupting potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and risk assessment. Special attention is given to the molecular mechanisms of toxicity, including the well-documented inhibition of the Hedgehog signaling pathway by a BDPP isomer.
Introduction
Organophosphate esters (OPEs) have emerged as a major class of flame retardants, largely replacing polybrominated diphenyl ethers (PBDEs). Butyl diphenyl phosphate (BDPP) is a prominent member of this class. Due to its additive nature in polymers, BDPP can leach into the environment, leading to human exposure through various pathways. Understanding the toxicological profile of BDPP at the cellular and molecular level is crucial for evaluating its potential adverse health effects. This guide synthesizes the current in vitro research on BDPP and its analogs, offering a technical resource for the scientific community.
Cytotoxicity
Quantitative Cytotoxicity Data
A study on bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a structural analog of BDPP, in Chinese hamster ovary (CHO-K1) cells revealed pre-lethal cytotoxic effects at low concentrations.[1][2]
| Cell Line | Compound | Exposure Duration | Concentration | Observed Effect | Reference |
| CHO-K1 | bDtBPP | 48 hours | 0.005 - 0.25 µg/mL | Increased nuclear intensity | [1] |
| CHO-K1 | bDtBPP | 2, 24, 48 hours | Dose- and time-dependent | Reduction in mitochondrial mass | [1] |
| CHO-K1 | bDtBPP | 2 hours | 0.25 µg/mL | Increased Reactive Oxygen Species (ROS) | [1] |
| CHO-K1 | bDtBPP | 24, 48 hours | 0.05 - 0.25 µg/mL | Increased Reactive Oxygen Species (ROS) | [1] |
Experimental Protocols
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: CHO-K1 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of BDPP (or its analog) and incubated for specific durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: After the exposure period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control.
The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[3]
-
Cell Preparation: Cells are cultured and seeded in a similar manner to the cytotoxicity assay.
-
Probe Loading: After compound exposure, the cells are washed and incubated with H2DCF-DA. The diacetate group is cleaved by intracellular esterases, trapping the non-fluorescent H2DCF inside the cells.
-
ROS Detection: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[3]
-
Data Analysis: The increase in fluorescence intensity in treated cells compared to control cells indicates the level of ROS production.
Caption: General workflow for in vitro cytotoxicity and ROS assays.
Genotoxicity
The mutagenic potential of BDPP isomers has been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.
Quantitative Genotoxicity Data
A study on tert-butylphenyl diphenyl phosphate in the Salmonella/E.coli mutagenicity test (Ames test) was conducted, though specific quantitative results require access to summary data.[4] Generally, a negative result in the Ames test suggests that the compound is not a bacterial mutagen.
| Assay | Test Organism | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium & Escherichia coli | With and Without S9 | Data not publicly detailed | [4] |
Experimental Protocol: Ames Test
The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium and tryptophan-requiring (trp- ) strains of Escherichia coli.[5][6][7][8]
-
Bacterial Strains: Several mutant strains (e.g., TA98, TA100, TA1535, TA1537 for S. typhimurium and WP2 uvrA for E. coli) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats. This is to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to a range of concentrations of BDPP in a minimal agar (B569324) medium. A small amount of histidine (or tryptophan) is added to the medium to allow for a few rounds of cell division, which is necessary for mutagenesis to occur.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted for each concentration and compared to the number of spontaneous revertant colonies on the negative control plates.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if this increase is statistically significant (typically a two-fold or greater increase over the background).
Developmental and Neurotoxicity
In vitro models have revealed that BDPP isomers can interfere with crucial developmental processes, particularly skeletal development and neuronal differentiation.
Inhibition of the Hedgehog Signaling Pathway
The most well-documented developmental toxicity mechanism for a BDPP isomer, tert-butylphenyl diphenyl phosphate (BPDP), is the inhibition of the Hedgehog (Hh) signaling pathway, which is critical for endochondral ossification.[9]
| Cell/Tissue Model | Compound | Exposure Duration | Concentration | Observed Effect | Reference |
| Murine Limb Bud Culture | tert-Butylphenyl diphenyl phosphate (BPDP) | 24 hours | 1 µM | Downregulation of Gli1, Ptch1, Ptch2 | [9] |
| Murine Limb Bud Culture | tert-Butylphenyl diphenyl phosphate (BPDP) | 3 hours | 10 µM | Downregulation of Gli1, Runx3 | [9] |
Neurotoxicity
Studies have indicated that BDPP may possess neurotoxic properties, affecting neurite outgrowth and neuronal network function.
| Cell Model | Compound | Observed Effect | Reference |
| Primary rat neocortical cultures | tert-Butylphenyl diphenyl phosphate (BPDP) | Reduced neurite outgrowth and neuronal network firing | [4] |
Experimental Protocols
This ex vivo assay assesses the impact of compounds on skeletal development.
-
Limb Bud Collection: Forelimb buds are dissected from mouse embryos at a specific gestational day (e.g., day 13).
-
Culture: The limb buds are cultured in a chemically defined medium, often on a filter supported by a stainless-steel grid at the air-medium interface.
-
Compound Exposure: The culture medium is supplemented with various concentrations of BPDP (e.g., 1 µM and 10 µM) or a vehicle control.
-
Incubation: The cultures are maintained for a specific period (e.g., 3 to 24 hours).
-
Analysis: Following incubation, the limb buds can be processed for various analyses, including:
-
Morphological analysis: Whole-mount staining with agents like Alcian Blue (for cartilage) and Alizarin Red (for bone) to assess skeletal element formation.
-
Gene expression analysis: RNA is extracted from the limb buds, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is performed to measure the expression levels of key genes in the Hedgehog signaling pathway (Gli1, Ptch1, Ptch2, Runx3, etc.).
-
This assay evaluates the effect of compounds on the growth of axons and dendrites from neurons.[10][11][12]
-
Cell Culture: Human induced pluripotent stem cell (iPSC)-derived neurons or primary neurons are seeded onto plates coated with an appropriate substrate (e.g., poly-D-lysine and laminin).
-
Differentiation: The cells are allowed to differentiate and form neurite networks.
-
Compound Exposure: The differentiated neurons are then exposed to a range of concentrations of BDPP for a defined period (e.g., 24-48 hours).
-
Immunostaining: After exposure, the cells are fixed and stained for neuronal markers, such as β-III tubulin, to visualize the neurons and their processes. Nuclei are counterstained with a fluorescent dye like DAPI.
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is used to quantify various parameters of neurite outgrowth, such as the total neurite length, number of branches, and number of neurites per cell.
-
Data Analysis: The neurite outgrowth parameters in the BDPP-treated cells are compared to those in the vehicle-treated control cells.
Caption: Postulated inhibition of the Hedgehog signaling pathway by BDPP.
Endocrine Disruption
Several OPEs have been shown to possess endocrine-disrupting properties, interacting with nuclear hormone receptors. While direct evidence for BDPP is still emerging, data from related compounds suggest a potential for such activity.
Quantitative Endocrine Disruption Data
Data for BDPP is limited. However, other OPEs have demonstrated activity in various in vitro endocrine assays.
| Assay Type | Compound Class | Receptor | Activity | Reference |
| Dual-Luciferase Reporter Gene Assay | Various PFRs | Thyroid Receptor β (TRβ) | Antagonistic | [9] |
| Reporter Gene Assay | Triphenyl phosphate (TPhP) | Estrogen Receptor α (ERα) | Agonistic | [13][14][15] |
| Reporter Gene Assay | Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Estrogen Receptor α (ERα) | Antagonistic | [13] |
Experimental Protocols
This assay determines if a chemical can activate the estrogen receptor.
-
Cell Line: A human cell line, such as MCF-7 (breast cancer cells) or a reporter cell line engineered to express ER and an estrogen-responsive reporter gene (e.g., luciferase), is used.
-
Culture and Exposure: Cells are cultured in a medium devoid of estrogenic compounds (e.g., phenol (B47542) red-free medium with charcoal-stripped serum). They are then exposed to various concentrations of BDPP, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: An increase in reporter gene activity indicates ER agonism. To test for antagonism, cells are co-treated with 17β-estradiol and BDPP, and a decrease in estradiol-induced activity indicates antagonism.
This assay measures the ability of a chemical to compete with a natural androgen for binding to the AR.[16][17]
-
Receptor Source: The AR is obtained from a source such as rat prostate cytosol or a recombinant human AR protein.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of BDPP.
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand (e.g., using hydroxylapatite). The amount of bound radioactivity is then quantified by liquid scintillation counting.
-
Data Analysis: The ability of BDPP to displace the radiolabeled androgen is used to determine its binding affinity for the AR.
This assay is similar to the ER transcriptional activation assay but uses a cell line expressing the thyroid hormone receptor and a thyroid hormone-responsive reporter gene.[9][18][19]
-
Cell Line: A suitable cell line (e.g., GH3 pituitary cells or a stably transfected cell line) is used.
-
Exposure: Cells are exposed to BDPP in the presence (for antagonism) or absence (for agonism) of triiodothyronine (T3).
-
Measurement and Analysis: The reporter gene activity is measured to determine the agonistic or antagonistic potential of the compound on the TR.
Caption: Logical relationships of BDPP's in vitro toxicological endpoints.
Conclusion
The in vitro toxicological data on this compound and its isomers indicate potential for cytotoxicity, developmental and neurotoxicity, and endocrine disruption. The inhibition of the Hedgehog signaling pathway by a BDPP isomer is a significant finding that warrants further investigation into its implications for developmental processes. While genotoxicity data from the Ames test on an isomer are noted, more comprehensive studies are needed. Similarly, the endocrine-disrupting potential of BDPP requires more direct investigation, although the activity of other OPEs suggests this is a relevant area of concern. The experimental protocols and data presented in this guide provide a foundation for future research aimed at a more complete understanding of the human health risks associated with BDPP exposure. Further studies employing a broader range of in vitro models and endpoints are essential for a thorough risk assessment of this widely used flame retardant.
References
- 1. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants | MDPI [mdpi.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. Thyroid hormone-disrupting activity and ecological risk assessment of phosphorus-containing flame retardants by in vitro, in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 13. Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triphenyl phosphate activates estrogen receptor α/NF-κB/cyclin D1 signaling to stimulate cell cycle progression in human Ishikawa endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro characterization of the endocrine disrupting effects of per- and poly-fluoroalkyl substances (PFASs) on the human androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyl diphenyl phosphate CAS number and molecular weight
An In-depth Technical Guide to Butyl Diphenyl Phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyl Diphenyl Phosphate (CAS Number: 2752-95-6), a significant organophosphorus compound. This document collates its chemical and physical properties, outlines its primary industrial applications, and details key experimental protocols for its analysis.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below, offering a clear reference for laboratory and research applications.
| Property | Value |
| CAS Number | 2752-95-6[1][2][3][4] |
| Molecular Formula | C₁₆H₁₉O₄P[1][2][4][5] |
| Molecular Weight | 306.29 g/mol [5] |
| Physical Description | Liquid[5] |
| Boiling Point | 368.4 °C at 760 mmHg[2][6] |
| Flash Point | 190.2 °C[2][6] |
| Density | 1.169 g/cm³[6] |
| Vapor Pressure | 2.7 x 10⁻⁵ mmHg at 25°C[2][6] |
| Water Solubility | <0.2 g/L at 25 °C[6] |
Applications
This compound is primarily utilized as a phosphorus flame retardant additive.[1][2][6] It also serves as a functional fluid in closed systems, such as hydraulic fluids.[5]
Experimental Protocols
Accurate analysis of this compound is crucial for quality control and research purposes. Below are detailed methodologies for its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the analysis and preparative separation of this compound.[4][7]
-
Instrumentation:
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier.[4][7]
-
For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[4][7]
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the column.
-
Monitor the eluent using the UV/DAD detector.
-
Quantify this compound by comparing the peak area with that of the standard.
-
This method is scalable and can be adapted for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm).[4][7]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed for the sensitive detection and quantification of this compound.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
-
Sample Preparation:
-
Procedure:
-
Perform a solvent extraction of the GFF filter to dissolve the this compound.
-
Concentrate the extract if necessary.
-
Inject an aliquot of the extract into the GC-MS system.
-
Separate the components on an appropriate GC column.
-
Detect and quantify this compound using the mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity.
-
The reported limit of quantification (LOQ) for this method is approximately 2 µg per media.[3]
-
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical workflow for the analysis of this compound using HPLC.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. This compound | 2752-95-6 [chemicalbook.com]
- 2. Cas 2752-95-6,this compound | lookchem [lookchem.com]
- 3. This compound - analysis - Analytice [analytice.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | C16H19O4P | CID 17682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Solubility Profile of Butyl Diphenyl Phosphate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyl diphenyl phosphate (B84403) in various organic solvents. Due to the limited availability of quantitative data in publicly accessible literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes the sparse available data, a detailed experimental protocol for solubility determination, and a logical workflow for this process.
Introduction to Butyl Diphenyl Phosphate
This compound (CAS No. 2752-95-6) is an organophosphate ester. It is important to distinguish it from related compounds such as tert-butylphenyl diphenyl phosphate and dibutyl phenyl phosphate, as their physical and chemical properties, including solubility, can differ significantly. This compound is a colorless oil-like substance and finds use as a flame retardant and plasticizer.[1] Its molecular structure influences its interaction with various solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in scientific literature. The available information is summarized in the table below. Researchers are encouraged to determine solubility in their specific solvent systems using the experimental protocols outlined in this guide.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Chloroform | CHCl₃ | Slightly Soluble[1] | Not Specified |
| Methanol | CH₃OH | Slightly Soluble[1] | Not Specified |
| Water | H₂O | < 0.2 g/L[1] | 25 |
Note: "Slightly soluble" is a qualitative description and indicates that the solute has a low but not negligible solubility in the solvent.
For the related compound, dibutyl phenyl phosphate (CAS No. 2528-36-1), the following data is available:
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Chloroform | CHCl₃ | Slightly Soluble[2] | Not Specified |
| Methanol | CH₃OH | Slightly Soluble[2] | Not Specified |
| Water | H₂O | 96.0 mg/L[3][4] | 25 |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the solubility of a substance in a given solvent.[5][6][7] The following protocol is a generalized procedure suitable for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Materials
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass flask containing a known volume of the organic solvent. The excess solute ensures that the solution reaches saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.[6][8]
-
-
Separation of Undissolved Solute:
-
After the equilibration period, cease agitation and allow the solution to stand undisturbed for several hours to allow the undissolved solute to settle.
-
To ensure complete separation of the undissolved solute, the saturated solution can be centrifuged.[5]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining suspended micro-droplets, pass the aliquot through a chemically resistant syringe filter.[5]
-
-
Quantification of Solute Concentration:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.
-
The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Key factors that influence solubility.
References
- 1. This compound CAS#: 2752-95-6 [m.chemicalbook.com]
- 2. dibutyl phenyl phosphate CAS#: 2528-36-1 [m.chemicalbook.com]
- 3. Buy Dibutyl phenyl phosphate | 2528-36-1 [smolecule.com]
- 4. Dibutyl phenyl phosphate | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Unraveling the Thermal Decomposition of Butyl Diphenyl Phosphate: A Technical Guide
Introduction
Butyl diphenyl phosphate (B84403), a member of the organophosphate ester family, is utilized in various industrial applications as a flame retardant and plasticizer. Understanding its thermal stability and the nature of its decomposition products is crucial for predicting its behavior in high-temperature applications, assessing potential environmental and health risks, and ensuring safe handling and disposal. This technical guide provides a comprehensive overview of the thermal decomposition of butyl diphenyl phosphate, drawing upon available data for the compound and its structural analogs to elucidate decomposition pathways and products.
While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide will leverage information on closely related and well-studied organophosphate esters, such as triphenyl phosphate (TPP), to infer the likely decomposition mechanisms and resulting products.
Physicochemical Properties
The thermal behavior of a compound is intrinsically linked to its physical and chemical properties. This compound can exist as different isomers, with tert-butylphenyl diphenyl phosphate (CAS 56803-37-3) being a common commercial variant. Key properties for this compound are summarized below.
Table 1: Physicochemical Properties of tert-Butylphenyl Diphenyl Phosphate
| Property | Value |
| Molecular Formula | C₂₂H₂₃O₄P |
| Molecular Weight | 382.39 g/mol |
| Boiling Point | >300°C at 101,325 Pa |
| Decomposition Temperature | >300°C |
| Appearance | Clear, transparent liquid |
| Density (at 20°C) | 1.150 - 1.182 g/cm³ |
Source: Great Lakes Chemical Corporation (2002) as cited in UK Environmental Agency Report (2009)
Thermal Decomposition Pathways and Products
The thermal degradation of organophosphate esters generally proceeds through the elimination of a phosphorus acid. For aryl phosphates, this process typically occurs at higher temperatures compared to their alkyl counterparts.
In the case of this compound, the decomposition is expected to initiate with the cleavage of the ester linkages. Based on the behavior of similar compounds, two primary decomposition pathways are plausible:
-
Cleavage of the Butyl-Oxygen Bond: This would lead to the formation of butene and diphenyl phosphate. The diphenyl phosphate can further decompose at higher temperatures.
-
Cleavage of the Phenyl-Oxygen Bond: This would result in the formation of phenol (B47542) and other substituted aromatic compounds.
Under fire conditions, the hazardous decomposition products include carbon oxides (CO, CO₂) and oxides of phosphorus. Studies on the thermal degradation of triphenyl phosphate (TPP) have shown the formation of phosphoric acid and pyrophosphoric acid, which contribute to char formation in the condensed phase, a key mechanism of flame retardancy for these compounds.
While quantitative data for the thermal decomposition products of this compound is not available, the biodegradation of tert-butylphenyl diphenyl phosphate has been shown to yield phenol, tert-butylphenol, and diphenyl phosphate, which may also be expected as thermal decomposition products[1].
Proposed Thermal Decomposition Pathway
The following diagram illustrates a proposed general pathway for the thermal decomposition of an organophosphate ester like this compound, leading to the formation of an alkene, a substituted phenol, and phosphoric acid derivatives.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
The identification and quantification of thermal decomposition products are typically achieved using a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material and to identify the temperature ranges where decomposition occurs.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg of this compound.
-
Heating Rate: A linear heating rate, typically 10-20°C/min.
-
Temperature Range: Ambient to 800°C.
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to simulate combustion.
-
Data Collected: Mass loss as a function of temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.
-
Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of the sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis Temperature: The sample is rapidly heated to a specific temperature (e.g., 600°C, 800°C) to induce thermal decomposition.
-
GC Separation: The decomposition products are swept into the GC column by a carrier gas (e.g., helium). The column separates the individual components based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold, followed by a temperature ramp to elute all components.
-
MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
Experimental Workflow for Py-GC/MS Analysis
The logical flow for analyzing the thermal decomposition products of this compound using Py-GC/MS is depicted below.
Caption: Workflow for the analysis of thermal decomposition products.
While direct and detailed experimental data on the thermal decomposition of this compound remains scarce, a reasonable understanding of its behavior can be inferred from the principles of organophosphate chemistry and data from analogous compounds. The primary decomposition pathway is expected to involve the cleavage of the phosphate ester bonds, leading to the formation of alkenes, phenols, and phosphorus-containing acids. For a definitive and quantitative analysis of the decomposition products, experimental investigation using techniques such as TGA and Py-GC/MS is essential. The protocols and workflows outlined in this guide provide a robust framework for such an investigation. Further research in this area would be beneficial for a more complete risk assessment and for the development of safer and more effective flame retardant materials.
References
An In-depth Technical Guide to the Historical Development of Organophosphate Flame Retardants
Introduction
Organophosphate flame retardants (OPFRs) represent a significant class of chemical additives utilized across a vast array of consumer and industrial products to mitigate fire risk. Their history is marked by a trajectory from niche applications to widespread use, largely driven by regulatory actions against their halogenated predecessors, the brominated flame retardants (BFRs). This guide provides a comprehensive overview of the historical development of OPFRs, their production and consumption trends, key experimental methodologies for their analysis, and an examination of the signaling pathways through which they exert toxicological effects. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important class of compounds.
Historical Milestones in the Development of Organophosphate Flame Retardants
The development and use of OPFRs can be traced back to the early 20th century, with a significant surge in their application in the 2000s following the restriction of several BFRs.[1]
-
Early 20th Century: The first generation of OPFRs, including triphenyl phosphate (B84403) (TPhP), tricresyl phosphate (TCP), and tributyl phosphate (TBP), were developed for use in cellulose (B213188) nitrate (B79036) and cellulose acetate (B1210297) plastics.[1][2]
-
1930s-1950s: The discovery of a flame retardant system using chlorinated paraffin (B1166041) and antimony oxide in the 1930s, and the development of unsaturated polyester (B1180765) in the 1950s, paved the way for new reactive phosphorus flame retardants.[1][3]
-
1960s: Flame retardants began to be widely incorporated into manufactured goods to minimize fire hazards.[1]
-
1980s: Halogenated phosphorus- and nitrogen-based additive-type flame-retardant polymers saw widespread application.[1][4]
-
Early 2000s: A pivotal moment in the history of OPFRs occurred with the banning of prominent BFRs like polybrominated diphenyl ethers (PBDEs).[2][5] This led to the promotion of phosphorus-based agents as safer alternatives, resulting in a significant increase in their production and use.[1][2]
Quantitative Data on Production and Consumption
The rise of OPFRs as replacements for BFRs is clearly reflected in their production and consumption volumes over the past few decades. The global market for OPFRs has seen a substantial increase, leading to their ubiquitous presence in the environment.
| Year | Global Production/Consumption Volume (Metric Tons) | Notes |
| 1992 | 100,000 | Total global consumption.[4] |
| 1995 | 108,000 | Global market consumption.[4] |
| 2001 | 186,000 | Global market consumption.[4][6] |
| 2006 | 93,000 | Consumption in Europe.[7] |
| 2007 | 341,000 | Production of organophosphate ester flame retardants.[1][4] |
| 2010 | 364,300 (Production), 374,700 (Consumption) | Global volumes.[8] |
| 2011 | 500,000 | Global consumption.[4] |
| 2013 | 690,000 | Global market volume.[7] |
| 2015 | 680,000 | Global consumption.[4] In Europe, phosphorus flame retardants constituted 18% of the total 498,000 metric tons of flame retardants consumed.[1][9] |
| 2018 | 1,000,000 | Estimated production of OPFRs.[1][2] |
| 2020 | 504,300 (Production), 472,900 (Consumption) | Global volumes.[8] In China alone, over 431,000 metric tons were produced, with 84.2% being organophosphate esters.[7] |
Experimental Protocols
The accurate detection and quantification of OPFRs in various matrices are crucial for understanding their environmental fate and human exposure. Additionally, the synthesis of novel OPFRs is an active area of research.
This protocol outlines a common method for the analysis of OPFRs in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Instrumentation:
-
Agilent GC-7890A coupled with a GCMS 5975C or equivalent.[1]
-
DB-5MS column (e.g., 60 m × 0.25 mm i.d.; 0.25 μm film thickness).[1]
Sample Preparation:
-
Extraction:
-
Water Samples: Solid Phase Extraction (SPE) is recommended, which can yield recoveries of 67% to 105%.[1][6]
-
Solid Samples (Dust, Soil, Sediment): Use ultrasonication and solvent extraction.[1] Microwave-assisted extraction (MAE) is also highly effective for solid samples, with reported recoveries of 78% to 105%.[6]
-
-
Clean-up:
-
Pass the extract through a silica (B1680970) gel packed column to remove interfering matrix components.[6]
-
GC-MS Analysis:
-
Injection: Inject 1.0 μL of the sample in splitless mode with an inlet temperature of 290°C.
-
GC Oven Program:
-
Initial temperature: 80°C for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Ion source and interface temperature: 280°C.
-
Mode: Selected Ion Monitoring (SIM) for targeted analysis.[1]
-
This protocol describes the synthesis of a spiro and caged bicyclic phosphate (SBCPO) and its incorporation into an intumescent flame retardant (IFR) system.[1]
-
Synthesis of SBCPO:
-
React pentaerythritol (B129877) with phosphorus trichloride (B1173362) according to the method described by Wang et al. (2010).[1]
-
-
Preparation of IFR:
-
Mix the synthesized SBCPO with ammonium (B1175870) polyphosphate (APP).
-
-
Incorporation into Polymer:
-
Incorporate the IFR mixture into polypropylene (B1209903) (PP) using a suitable melt-blending technique.
-
-
Characterization of Flame Retardancy:
-
Evaluate the flame retardant properties of the PP composite using standard tests such as:
-
Limiting Oxygen Index (LOI)
-
UL-94 vertical burning test
-
Cone calorimetry
-
-
Signaling Pathways and Toxicological Effects
Exposure to OPFRs has been associated with a range of adverse health effects, which are mediated through the disruption of specific cellular signaling pathways.
Chlorinated OPFRs (Cl-OPFRs), in particular, have been shown to induce reproductive toxicity. An Adverse Outcome Pathway (AOP) framework suggests that Cl-OPFRs can disrupt the expression of key genes, leading to hormonal imbalances and developmental issues in the reproductive system.[1] The AOP model indicates that Cl-OPFRs may affect genes such as IGF1, BAX, AR, MTOR, and PPARG, which are crucial for reproductive health.[10]
The structural similarity of OPFRs to neurotoxic organophosphate pesticides raises significant concerns about their potential for developmental neurotoxicity (DNT).[5][11]
-
Dopaminergic System Disruption: Studies have shown that developmental exposure to OPFRs like tris(1,3-dichloroisopropyl) phosphate (TDCIPP) can disrupt dopamine (B1211576) signaling.[12] This can lead to altered behavioral responses to dopamine antagonists.[12]
-
Glutamatergic System and Myelination: In vitro studies using a rat primary brainsphere model have demonstrated that OPFRs can have stronger developmental neurotoxic effects than BDE-47, a legacy BFR.[11] These effects include alterations in genes and metabolites associated with the neurotransmitter glutamate (B1630785) and its receptors, as well as interference with myelination.[11]
Exposure to certain chlorinated OPFRs has been linked to impaired lung function. Epidemiological and toxicological data suggest that metabolites of chlorinated OPFRs, such as bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), bis(2-chloroethyl) phosphate (BCEP), and bis(1-chloro-2-propyl) phosphate (BCIPP), are associated with pulmonary dysfunction.[13] The proposed mechanism involves the IL-6/Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which can lead to airway remodeling and impaired lung function.[13]
Conclusion
The historical development of organophosphate flame retardants is a compelling case study in chemical replacement driven by regulation, which has subsequently led to new environmental and health concerns. While effective in reducing flammability, the widespread use of OPFRs has resulted in their ubiquitous presence in the environment and detectable levels in human populations.[4][14][15] The experimental protocols and toxicological pathways detailed in this guide provide a foundational understanding for researchers to continue investigating the synthesis, detection, and biological impacts of these compounds. Future research should focus on developing safer, non-toxic alternatives and further elucidating the mechanisms of OPFR toxicity to better inform public health policies.
References
- 1. benchchem.com [benchchem.com]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. The Developing History of Flame Retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 4. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aaqr.org [aaqr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A review on organophosphate flame retardants in the environment: Occurrence, accumulation, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Genesis of a Flame Retardant: The Discovery and First Synthesis of Butyl Diphenyl Phosphate
A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
Butyl diphenyl phosphate (B84403), a compound belonging to the organophosphate ester class, has garnered significant attention for its utility as a flame retardant and plasticizer. This technical guide delves into the historical context of its discovery and the initial methods developed for its synthesis. A comprehensive understanding of its foundational chemistry is crucial for researchers exploring its applications and potential modifications, including those in the realm of drug development where phosphate moieties are of interest. This document provides a detailed overview of the pioneering synthetic routes, supported by quantitative data and procedural diagrams, to offer a thorough resource for scientists and professionals in the field.
Discovery and Early Synthesis
The initial synthesis and characterization of a series of alkyl aryl phosphates, including butyl diphenyl phosphate, can be traced back to the work of H. R. Gamrath, R. E. Hatton, and W. E. Weesner in the mid-20th century. Their 1954 publication in Industrial & Engineering Chemistry laid the groundwork for the production and understanding of these compounds. Contemporaneously, a United States Patent granted to Gamrath and Hatton in the same year further detailed a method for the preparation of mixed alkyl aryl phosphates.
The primary route to synthesizing this compound in this early work involved the reaction of diphenyl phosphoryl chloride with n-butanol. This reaction is a nucleophilic substitution at the phosphorus center, where the butoxy group replaces the chlorine atom.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented below. This data is essential for its handling, application, and for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 2752-95-6 | [1] |
| Molecular Formula | C16H19O4P | [1] |
| Molecular Weight | 306.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents; limited solubility in water | [2] |
Experimental Protocols for First Synthesis
The following section details the experimental procedures for the synthesis of this compound and related mixed phosphate esters as derived from early patent literature.
Synthesis of a Mixture Containing this compound
A process for preparing a mixed phosphate ester composition that includes this compound involves a two-step reaction starting from phosphorus oxychloride.[3]
Step 1: Preparation of Phenyl Phosphorodichloridate and Diphenyl Phosphorochloridate
-
Phosphorus oxychloride is reacted with phenol (B47542) in a molar ratio of 1:0.8 to 1.0.
-
The reaction is conducted at a temperature between 40°C and 100°C.
-
The reaction proceeds until less than 1% of unreacted phenol remains, with the continuous removal of liberated hydrogen chloride.
-
The resulting product is a mixture of crude phenyl phosphorodichloridate and diphenyl phosphorochloridate.
Step 2: Reaction with n-Butanol
-
The crude mixture from Step 1 is reacted with an excess of n-butanol.
-
The reaction is maintained at a temperature below 35°C with agitation.
-
The reaction is allowed to proceed for a sufficient time to form a mixture of tributyl phosphate, dibutyl phenyl phosphate, and this compound.
-
The final product is then purified to yield a composition containing 10% to 19% this compound.[3]
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the synthesis pathway and the logical relationship of the components in the preparation of this compound.
Conclusion
The foundational work in the 1950s on the synthesis of this compound established a robust methodology that has been adapted over the years. For researchers and professionals in drug development, understanding these classical synthetic routes provides a strong basis for designing novel phosphate-containing molecules. The detailed protocols and diagrams presented in this guide offer a comprehensive overview of the pioneering efforts in the synthesis of this important organophosphate ester.
References
Methodological & Application
Analytical methods for detecting butyl diphenyl phosphate in water
An ever-growing class of organophosphate esters (OPEs) are utilized as flame retardants and plasticizers in a wide array of industrial and consumer products. Due to their widespread application, these compounds are increasingly detected in various environmental compartments, including water bodies. Butyl diphenyl phosphate (B84403) (BDP) is an OPE of significant environmental concern. This document provides detailed application notes and protocols for the analytical determination of butyl diphenyl phosphate in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for the pre-concentration of this compound from aqueous samples and for the removal of interfering matrix components prior to chromatographic analysis.
SPE Protocol for Organophosphate Esters in Water
This protocol is a general guideline and can be adapted based on the specific water matrix and available instrumentation.
Materials:
-
SPE Cartridges: Poly-Sery PSD or equivalent polymeric reversed-phase cartridges.
-
Water sample: 100-500 mL, filtered through a 0.45 µm filter.
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Flush with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained analytes with 4-6 mL of ethyl acetate.[1]
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.
-
Magnetic Solid-Phase Extraction (MSPE)
An alternative to traditional SPE is magnetic solid-phase extraction, which utilizes magnetic nanoparticles as the adsorbent.
Materials:
-
Magnetic adsorbent (e.g., multi-walled carbon nanotube-coated Fe3O4).[2][3]
-
Vibrating mixer and a strong magnet.
Procedure:
-
Adsorption:
-
Separation:
-
Use a strong magnet to aggregate the magnetic adsorbent at the bottom of the container.
-
Decant and discard the supernatant.
-
-
Elution:
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
-
Ion Source: Electron Ionization (EI).[4]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
-
Quantifier and Qualifier Ions for this compound: To be determined by analyzing a standard solution.
The following table summarizes the quantitative performance of GC-MS methods for the analysis of various organophosphate esters in water.
| Analyte | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Reference |
| Tributyl phosphate (TBP) | GC-MS/MS | 0.3 - 24 | - | >80 | <15 | [4] |
| Tris(2-chloroethyl) phosphate (TCEP) | GC-MS/MS | 0.3 - 24 | - | >80 | <15 | [4] |
| Triphenyl phosphate (TPP) | GC-MS/MS | 0.3 - 24 | - | >80 | <15 | [4] |
| Various OPEs | SPE-GC-MS | 0.006–0.850 | 0.015–2.000 | 70.3–114.3 | <15 | [1] |
| Various OPEs | MSPE-GC-MS | 38-1000 | 100-3590 | 72.5–89.1 | <10 | [2][3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, particularly for less volatile and thermally labile compounds.
Instrumentation:
-
Ultra-high-performance liquid chromatograph (UHPLC) coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity LC with 6460 QQQ).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 307.1
-
Product Ions (m/z): To be optimized, but a likely transition is to the diphenyl phosphate fragment (m/z 251.1).[5]
-
| Analyte | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Reference |
| Diphenyl phosphate (DPP) | LC-MS/MS | - | 204 | 72-76 | - | [6] |
| Various Aryl-OPEs | LC-MS/MS | - | 90-3200 | - | - | [] |
| Various OPEs | SPE-UHPLC-MS/MS | - | - | - | - | [8][9] |
| Tris[4-(2-methylpropyl)phenyl] phosphate | LC-MS/MS | 20 | 90 | 71.6-114 | <15 | [10] |
Experimental Workflows
Caption: Workflow for Solid-Phase Extraction of this compound from Water.
Caption: Analytical Workflow for GC-MS and LC-MS/MS Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. birmingham.ac.uk [birmingham.ac.uk]
- 6. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Benzodiazepines in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of common benzodiazepines (BDPs) in biological samples, such as blood and urine, using gas chromatography-mass spectrometry (GC-MS). The described methodology includes comprehensive procedures for sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by chemical derivatization to enhance analyte volatility and thermal stability. The protocol specifies the instrumental parameters for GC-MS analysis to ensure high sensitivity and selectivity. Quantitative data, including retention times, characteristic mass-to-charge ratios (m/z), and detection/quantification limits for selected benzodiazepines, are summarized. A graphical workflow is also provided to illustrate the entire analytical process.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties. Due to their potential for misuse and abuse, robust and reliable analytical methods for their determination in biological matrices are crucial in clinical and forensic toxicology, as well as in drug development studies. Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of benzodiazepines and their metabolites.[1][2] This protocol details a validated GC-MS method, including critical steps such as sample clean-up and derivatization, which are often necessary for the successful analysis of these compounds.[3][4]
Experimental Protocol
Sample Preparation
Biological samples require significant cleanup to remove interfering substances before GC-MS analysis. The following protocol is a general guideline and may need optimization depending on the specific matrix and target analytes.
1.1. Enzymatic Hydrolysis (for Urine Samples)
Many benzodiazepines and their metabolites are excreted in urine as glucuronide conjugates.[3] To improve detection, these conjugates should be cleaved prior to extraction.
-
To 1 mL of urine, add an appropriate volume of β-glucuronidase solution (e.g., from Helix pomatia).[3]
-
Adjust the pH of the sample to approximately 5.0 using an acetate (B1210297) buffer.
-
Incubate the mixture at an elevated temperature (e.g., 55-65°C) for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
1.2. Extraction
Solid-phase extraction (SPE) is a commonly used technique for the extraction and concentration of benzodiazepines from biological fluids.[3]
-
Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) and a suitable buffer (e.g., phosphate (B84403) buffer) through it.
-
Loading: Load the pre-treated sample (hydrolyzed urine or buffered blood/plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water and a mild organic solvent (e.g., a low concentration of methanol) to remove polar interferences.
-
Elution: Elute the benzodiazepines from the cartridge using an appropriate organic solvent or solvent mixture (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small percentage of ammonium (B1175870) hydroxide).
Liquid-liquid extraction (LLE) is an alternative to SPE.[5]
-
Adjust the pH of the sample to be slightly alkaline.
-
Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge to separate the layers and carefully collect the organic layer.
1.3. Evaporation
-
Evaporate the collected eluate or organic extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
Derivatization
Derivatization is a critical step for many benzodiazepines to improve their thermal stability and chromatographic behavior.[6] Silylation is the most common derivatization technique for this class of compounds.[7][8]
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Add a silylating agent. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is often preferred as it produces stable tert-butyldimethylsilyl (TBDMS) derivatives.[3][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is also commonly used to form trimethylsilyl (B98337) (TMS) derivatives.[6][9]
-
Incubate the mixture at an elevated temperature (e.g., 70-80°C) for a specified time (e.g., 20-30 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical instrumental parameters for the analysis of derivatized benzodiazepines.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).[5]
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150-180°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230-250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for quantitative analysis to enhance sensitivity and selectivity.[3][5] For each target analyte, at least one quantifier ion and one or two qualifier ions should be monitored.
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of several common benzodiazepines as their silyl (B83357) derivatives. Note that retention times are approximate and can vary depending on the specific instrumentation and chromatographic conditions.
| Benzodiazepine | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Diazepam | Underivatized | ~11.95 | 256.1 | 221.1, 165.1 | 0.02 - 5 | 1 - 50 |
| Nordiazepam | TBDMS | Not Available | Not Available | Not Available | 0.5 - 10 | 1 - 50 |
| Oxazepam | Di-TMS | Not Available | 271 | Not Available | 0.5 - 10 | 1 - 50 |
| Temazepam | TMS | Not Available | Not Available | Not Available | 0.5 - 10 | 1 - 50 |
| Lorazepam | Di-TBDMS | ~11.72 | 274.0 | 239.1, 177.1 | 0.1 - 10 | 1 - 50 |
| Alprazolam | Underivatized | ~9.3 | 279 | 242 | 1 - 15 | 2 - 50 |
| α-Hydroxyalprazolam | TBDMS | Not Available | Not Available | Not Available | 0.5 - 10 | 1 - 50 |
| Clonazepam | Underivatized | ~15.78 | 280.1 | 234.1 | 0.1 - 10 | 1 - 50 |
Data compiled from multiple sources.[5][10][11][12][13][14] LOD and LOQ values can vary significantly based on the matrix and specific method validation.
Experimental Workflow
Caption: Workflow for Benzodiazepine Analysis by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of benzodiazepines in biological matrices. Proper sample preparation, including extraction and derivatization, is essential for achieving the required sensitivity and accuracy. The use of selected ion monitoring in the MS acquisition enhances the specificity of the analysis. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of benzodiazepines for clinical, forensic, and research purposes.
References
- 1. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsr.info [ijpsr.info]
- 6. nist.gov [nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The use of gas chromatography/negative ion chemical ionization mass spectrometry for the determination of lorazepam in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butyl Diphenyl Phosphate (BDP) as a Plasticizer in Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl diphenyl phosphate (B84403) (BDP) is an organophosphate compound that serves a dual function in Polyvinyl Chloride (PVC) formulations as both a plasticizer and a halogen-free flame retardant.[1][2] Its aromatic phosphate ester structure imparts excellent thermal stability and compatibility with PVC resins.[2] This unique combination of properties makes BDP a compelling alternative to traditional phthalate (B1215562) plasticizers, particularly in applications where enhanced fire safety is a critical requirement.
These application notes provide a comprehensive overview of the utility of BDP in PVC, including its performance characteristics and detailed protocols for its evaluation. The information is intended to guide researchers and formulation scientists in leveraging the benefits of BDP for the development of advanced PVC materials.
Physicochemical Properties of Butyl Diphenyl Phosphate
| Property | Value | Reference |
| Appearance | Clear, colorless to slightly yellow liquid | [2] |
| Molecular Formula | C₁₆H₁₉O₄P | |
| Molecular Weight | 306.29 g/mol | |
| Density @ 25°C | 1.130–1.187 g/cm³ | [2] |
| Viscosity @ 38°C | 65–75 mPa·s | [2] |
| Flash Point | ≥224°C | [2] |
| Boiling Point | 245–260°C | [2] |
| Solubility | Soluble in organic solvents | [2] |
| Water Content | ≤0.1% | [2] |
| Acid Value | ≤0.1 mg KOH/g | [2] |
Performance Data in PVC (Illustrative)
The following tables present illustrative performance data of PVC formulations plasticized with this compound (BDP) compared to a standard phthalate plasticizer, Dioctyl Phthalate (DOP). The data is based on typical performance characteristics of phosphate ester plasticizers.
Mechanical Properties
The addition of a plasticizer modifies the mechanical properties of PVC, typically decreasing tensile strength and hardness while increasing flexibility (elongation at break).
| Property | PVC (Unplasticized) | PVC + 40 phr DOP | PVC + 40 phr BDP | Test Method |
| Tensile Strength (MPa) | 50 | 25 | 28 | ASTM D638 |
| Elongation at Break (%) | 5 | 350 | 320 | ASTM D638 |
| Shore A Hardness | 100 | 85 | 88 | ASTM D2240 |
Thermal Properties
Phosphate esters like BDP can enhance the thermal stability of PVC.
| Property | PVC + 40 phr DOP | PVC + 40 phr BDP | Test Method |
| Glass Transition Temp. (°C) | 45 | 50 | ASTM E1356 |
| Onset of Degradation (°C, TGA) | 280 | 295 | ASTM E1131 |
| Char Yield at 600°C (%) | <5 | 15-20 | ASTM E1131 |
Permanence Properties
BDP's lower volatility compared to some standard plasticizers can lead to improved permanence.[2]
| Property | PVC + 40 phr DOP | PVC + 40 phr BDP | Test Method |
| Volatility (Weight Loss %, 24h @ 100°C) | 1.5 | 0.8 | ASTM D1203 |
| Migration into PE (Weight Loss %) | 2.0 | 1.2 | ASTM D2199 |
| Solvent Extraction (Weight Loss %) | 10 | 6 | ASTM D1239 |
Flame Retardancy Properties
A key advantage of BDP is its contribution to the flame retardancy of PVC formulations.[1][2]
| Property | PVC (Unplasticized) | PVC + 40 phr DOP | PVC + 40 phr BDP | Test Method |
| UL 94 Rating (3.2 mm) | V-0 | Fails | V-0 | UL 94 |
| Limiting Oxygen Index (%) | >38 | 25 | 32-35 | ASTM D2863 |
| Peak Heat Release Rate (kW/m²) | - | 350 | 250 | ASTM E1354 |
| Smoke Density (Dm, max) | - | 450 | 225 | ASTM E662 |
Experimental Protocols
Detailed methodologies for the evaluation of BDP in PVC are provided below.
Preparation of Plasticized PVC Sheets
Objective: To prepare homogenous PVC sheets with varying concentrations of BDP for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 65-70)
-
This compound (BDP)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molds for sheet preparation
Procedure:
-
Drying: Dry the PVC resin in an oven at 70-80°C for 2-4 hours to remove any residual moisture.
-
Compounding:
-
Preheat the two-roll mill to 160-170°C.
-
Add the dried PVC resin to the mill.
-
Once the PVC is fluxed (forms a molten sheet), add the thermal stabilizer and lubricant. Mix until a homogenous compound is formed.
-
Gradually add the pre-weighed BDP to the PVC compound on the mill.
-
Continue mixing for 5-10 minutes to ensure uniform distribution of the plasticizer.
-
-
Sheeting:
-
Cut the compounded PVC from the mill and stack the pieces.
-
Place the stacked compound into a preheated mold in the hydraulic press.
-
Press at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.
-
Cool the mold under pressure to approximately 40°C.
-
Remove the PVC sheet from the mold.
-
-
Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.
Evaluation of Mechanical Properties
Objective: To determine the effect of BDP on the tensile properties and hardness of PVC.
Protocols:
-
Tensile Strength and Elongation at Break (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Conduct the tensile test using a universal testing machine at a crosshead speed of 50 mm/min.
-
Record the maximum load and the elongation at the point of rupture.
-
Calculate tensile strength and elongation at break.
-
-
Shore A Hardness (ASTM D2240):
-
Place the PVC sheet on a hard, flat surface.
-
Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.[4]
-
Take the hardness reading within 1 second of firm contact.
-
Perform measurements at several locations on the specimen and calculate the average value.
Assessment of Flame Retardancy
Objective: To quantify the flame retardant efficacy of BDP in PVC.
Protocols:
-
UL 94 Vertical Burn Test:
-
Cut specimens of the required dimensions (typically 125 x 13 mm) from the PVC sheets.
-
Clamp a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.[6][7]
-
Remove the flame and record the afterflame time.
-
Re-apply the flame for another 10 seconds and record the afterflame and afterglow times.[6][7]
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria.[8]
-
-
Limiting Oxygen Index (LOI) (ASTM D2863):
-
Place a vertically oriented specimen in a glass chimney.[9][10]
-
Introduce a mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration until the flame is just extinguished.[9][10]
-
The LOI is the minimum oxygen concentration that supports combustion.[10][11]
-
-
Cone Calorimetry (ASTM E1354):
-
Expose a 100 x 100 mm specimen to a specific heat flux (e.g., 35 or 50 kW/m²) in a cone calorimeter.[12][13]
-
Measure the time to ignition, heat release rate, smoke production, and mass loss rate throughout the test.[14][15]
-
Analyze the data to determine key flammability parameters like Peak Heat Release Rate (pHRR) and Total Heat Released (THR).
-
-
Smoke Density (ASTM E662):
Determination of Permanence Properties
Objective: To evaluate the resistance of BDP to migration, volatility, and extraction.
Protocols:
-
Volatility (ASTM D1203):
-
Weigh a specimen of the plasticized PVC.
-
Place the specimen in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).
-
After cooling, reweigh the specimen.
-
Calculate the percentage weight loss as a measure of volatility.
-
-
Solvent Extraction (ASTM D1239):
Visualizations
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. Transparent Liquid High-Stability BPDP Flame Retardant for PVC - Buy Tertbutylphenyl diphenyl phosphate, CAS 56803-37-3, butylphenyl diphenyl phosphate Product on Sinobio Chemistry [sinobiochemistry.com]
- 3. plastics.ulprospector.com [plastics.ulprospector.com]
- 4. Shore Hardness ASTM D2240 [intertek.com]
- 5. arcorepoxy.com [arcorepoxy.com]
- 6. mgchemicals.com [mgchemicals.com]
- 7. boedeker.com [boedeker.com]
- 8. specialchem.com [specialchem.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 11. polymertesting.in [polymertesting.in]
- 12. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 13. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 14. researchgate.net [researchgate.net]
- 15. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 16. testinglab.com [testinglab.com]
- 17. ASTM E662 - Smoke Density Laboratory Testing [capitaltesting.org]
- 18. ASTM E662: Standard Test Method for Specific Optical Density of Smoke Generated by Solid Materials [intertek.com]
Application Notes and Protocols: Butyl Diphenyl Phosphate in Hydraulic Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl diphenyl phosphate (B84403) as a key component in hydraulic fluids, particularly in applications requiring anti-wear and fire-resistant properties. The information is intended for professionals in research and development who are formulating or evaluating hydraulic fluid performance.
Introduction
Butyl diphenyl phosphate is a phosphate ester that serves as a functional additive in hydraulic fluids. Its primary roles are to enhance anti-wear characteristics and to contribute to the fire-resistance of the fluid. Phosphate esters are recognized for their ability to form protective films on metallic surfaces under high pressure and temperature, thereby reducing friction and preventing wear. This compound is often used in combination with other phosphate esters, such as tributyl phosphate and dibutyl phenyl phosphate, to achieve a desired balance of properties in commercial formulations like Skydrol™ LD4, where it is typically present at 4-8% by weight.
Key Applications and Mechanisms
The utility of this compound in hydraulic fluids stems from two main properties:
-
Anti-Wear Performance: Under boundary lubrication conditions, where the hydraulic fluid film is not thick enough to prevent metal-to-metal contact, this compound adsorbs to the metal surfaces. The localized high temperatures and pressures at these contact points trigger a tribochemical reaction, forming a durable, low-shear-strength film of iron phosphates and polyphosphates. This sacrificial layer prevents direct metal contact, reducing adhesion, abrasion, and overall wear.
-
Fire Resistance: Phosphate esters as a class are inherently more fire-resistant than mineral oil-based hydraulic fluids. They possess high flash points, fire points, and autoignition temperatures, making them suitable for applications where hydraulic lines are in proximity to ignition sources. The phosphorus content contributes to a self-extinguishing characteristic upon ignition.
Quantitative Data Presentation
Specific quantitative performance data for hydraulic fluids formulated solely with this compound as the anti-wear additive is not extensively available in public literature. The following tables present typical performance data for a representative butylated triphenyl phosphate-based hydraulic fluid, which can be used as a general reference.
Table 1: Typical Physicochemical Properties of a Butylated Triphenyl Phosphate Hydraulic Fluid
| Property | Typical Value Range | Test Method |
| Appearance | Clear & Bright | Visual |
| Specific Gravity @ 20°C | 1.13 - 1.17 | ASTM D4052 |
| Total Acid Number (TAN), mg KOH/g | < 0.10 | ASTM D974 |
| Kinematic Viscosity @ 40°C, cSt | 41.4 - 50.6 | ASTM D445 |
| Moisture Content, % | < 0.10 | ASTM D95 |
| Phosphorus Content, % Wt. | 7.6 - 8.0 | IP-149 |
| Air Release Value, Minutes | < 6.0 | ASTM D3427 |
Table 2: Representative Performance Data for a Phosphate Ester-Based Hydraulic Fluid
| Performance Test | Test Method | Typical Result |
| Four-Ball Wear Test (Wear Scar Diameter, mm) | ASTM D4172 | 0.4 - 0.6 |
| Hydrolytic Stability (Copper Weight Loss, mg/cm²) | ASTM D2619 | < 0.1 |
| Thermal Stability (Sludge, mg) | ASTM D2160 | < 10 |
| Flash Point, °C | ASTM D92 | > 200 |
| Fire Point, °C | ASTM D92 | > 300 |
| Autoignition Temperature, °C | ASTM E659 | > 450 |
Experimental Protocols
Four-Ball Wear Test for Anti-Wear Properties (ASTM D4172)
Objective: To determine the relative wear-preventing properties of a hydraulic fluid.
Methodology:
-
Apparatus: A four-ball wear test machine, consisting of one rotating steel ball and three stationary steel balls in a cup.
-
Sample Preparation: The test cup and balls are thoroughly cleaned with a solvent and dried. The hydraulic fluid containing this compound is placed in the cup, covering the three stationary balls.
-
Test Conditions: The standard test conditions are typically a rotation speed of 1200 rpm for 60 minutes at a temperature of 75°C, with an applied load of 147 N or 392 N.
-
Procedure: a. The test cup is assembled and placed in the machine. b. The specified load is applied. c. The motor is started, and the test is run for the specified duration and at the specified temperature.
-
Analysis: After the test, the machine is stopped, and the three stationary balls are removed and cleaned. The diameter of the wear scars on each of the three stationary balls is measured in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope. The average wear scar diameter is calculated. A smaller average wear scar diameter indicates better anti-wear performance.
Hydrolytic Stability Test (ASTM D2619)
Objective: To assess the stability of the hydraulic fluid in the presence of water.
Methodology:
-
Apparatus: A pressure-resistant glass beverage bottle, a copper test specimen, an oven with a rotating rack.
-
Sample Preparation: 75 g of the hydraulic fluid and 25 g of distilled water are placed in the beverage bottle with a polished copper strip.
-
Test Conditions: The bottle is sealed and placed in the oven at 93°C for 48 hours, while being rotated end over end.
-
Procedure: a. After 48 hours, the bottle is removed from the oven and allowed to cool. b. The bottle is opened, and the contents are observed.
-
Analysis: The following are measured and reported:
-
The weight change of the copper specimen.
-
The total acidity of the water layer.
-
The change in the viscosity of the oil layer.
-
The amount of insoluble sludge formed. Hydrolytically unstable fluids will form acidic and insoluble contaminants, leading to corrosion and changes in fluid viscosity.
-
Mandatory Visualizations
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Beclomethasone Dipropionate (BDP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclomethasone dipropionate (BDP) is a potent synthetic glucocorticoid with anti-inflammatory properties, widely used in the treatment of asthma and other respiratory conditions.[1][2] Accurate and precise quantification of BDP in pharmaceutical formulations and biological matrices is crucial for quality control, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a robust and reliable analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of BDP and its related substances.[3][4][5] This document provides detailed application notes and protocols for the analysis of BDP using reversed-phase HPLC (RP-HPLC).
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the HPLC analysis of BDP, compiled from various validated methods. These values can serve as a reference for method development and validation.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] | C18 (150 mm x 4.6 mm, 5 µm)[6] | C8 (150 mm x 2.0 mm, 3 µm)[7] |
| Mobile Phase | Methanol (B129727):Water (85:15 v/v)[4] | Methanol:Water (93:7 v/v)[6] | Acetonitrile:0.05% TFA in Water (Gradient)[7] |
| Flow Rate | 1.0 mL/min[4][6] | 0.25 mL/min[7] | 1.2 mL/min[8] |
| Detection (UV) | 254 nm[4][6] | 240 nm[2][5] | 230 nm[9] |
| Retention Time (BDP) | ~4.78 min[10] | Not Specified | Not Specified |
| Theoretical Plates | >2000 | >2000 | >2000 |
| Tailing Factor | <1.5 | <1.5 | <1.5 |
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 25 µg/mL | [4][9] |
| Correlation Coefficient (r²) | > 0.999 | [4][7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [4][11] |
| Precision (% RSD) | < 2.0% | [4][9] |
| Limit of Detection (LOD) | < 0.04 µg/mL | [7] |
| Limit of Quantitation (LOQ) | < 0.12 µg/mL | [7] |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of BDP in a pharmaceutical formulation (e.g., an inhaler suspension).
1. Materials and Reagents
-
Beclomethasone Dipropionate (BDP) reference standard (99.5% purity)[5]
-
Orthophosphoric acid or Trifluoroacetic acid (for pH adjustment)[7][10]
-
0.45 µm membrane filters[5]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Instrumentation
-
A gradient HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[2]
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and water (85:15 v/v).[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[13]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 20 µL[6]
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of BDP reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).[4]
5. Preparation of Sample Solutions
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to a known amount of BDP.
-
Transfer the sample to a suitable volumetric flask and add a sufficient amount of methanol to dissolve the BDP.[3] Sonication may be used to ensure complete dissolution.[6]
-
Dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[5] The final concentration should fall within the established linear range of the method.
6. System Suitability Test
-
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 15 µg/mL) five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 1.5.
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the BDP standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of BDP in the sample solution from its peak area using the regression equation.
-
Calculate the amount of BDP in the original pharmaceutical formulation.
Visualizations
References
- 1. ijprs.com [ijprs.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. welch-us.com [welch-us.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
In Vivo Experimental Design for Butyl Diphenyl Phosphate Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl diphenyl phosphate (B84403) (BDP), an organophosphate ester, is utilized as a flame retardant and plasticizer in various consumer and industrial products. Its widespread use has led to increasing interest in its potential toxicological effects on human health. These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to assess the toxicological profile of BDP. The protocols detailed below are based on established methodologies and findings from studies on BDP and structurally related organophosphate esters.
Data Presentation
The following tables summarize key quantitative data from in vivo studies on compounds structurally related to butyl diphenyl phosphate, which can inform dose selection and expected outcomes in BDP studies.
Table 1: Summary of In Vivo Toxicity Data for Dibutyl Phenyl Phosphate (DBPP) in Rats
| Study Type | Species | Route | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Subchronic (91-day) | Sprague-Dawley Rat | Dietary | 5, 50, 250 | Decreased body weight, decreased erythrocyte counts, increased liver weight, hepatocytic vacuolation, fatty liver accumulation, urinary bladder histopathology.[1] | 5 | [1] |
| Two-Generation Reproduction | Sprague-Dawley Rat | Dietary | 5, 50, 250 | Lower pup survivability in high-exposure group.[1] | 5 | [1] |
Table 2: Summary of In Vivo Toxicity Data for tert-Butylphenyl Diphenyl Phosphate (BPDP) in Rats
| Study Type | Species | Route | Dose Levels (mg/kg) | Key Findings | BMDL (mg/kg) | Reference |
| Short-term (4-day) | Sprague Dawley Rat | Gavage | 0, 65, 129, 258, 516, 1,033 | Increased relative and absolute liver weights, decreased serum bile salt/acid concentration, significantly decreased serum cholinesterase activity.[2] | 223.5 (relative liver weight) | [2] |
Experimental Protocols
General Toxicology and Liver Histopathology Assessment
This protocol outlines a subchronic toxicity study to evaluate the general systemic toxicity of BDP with a focus on liver histopathology, based on findings for similar compounds.[1]
Objective: To determine the potential toxicity of BDP following repeated oral administration for 28 or 90 days in rodents and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Materials:
-
This compound (BDP)
-
Vehicle (e.g., corn oil)
-
Sprague-Dawley rats (young adults, equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
-
Hematology and clinical chemistry analyzers
-
Necropsy instruments
-
10% neutral buffered formalin
-
Paraffin, microtome, glass slides
-
Hematoxylin and Eosin (H&E) stains
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to the start of the study.
-
Dose Preparation: Prepare BDP solutions in the vehicle at the desired concentrations. Based on available data for related compounds, suggested dose levels could be 0 (vehicle control), 5, 50, and 250 mg/kg/day.[1]
-
Dose Administration: Administer the test substance or vehicle to the animals daily by oral gavage for 28 or 90 consecutive days.
-
Clinical Observations: Conduct and record clinical observations daily, including changes in skin, fur, eyes, and general behavior. Record body weights weekly.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for hematological and clinical chemistry analysis. Key parameters to assess include erythrocyte count, hematocrit, hemoglobin, and liver function markers (e.g., ALT, AST, ALP).[1]
-
Necropsy and Organ Weights: Euthanize animals and perform a full necropsy. Weigh key organs, including the liver, kidneys, and brain.
-
Histopathology:
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, and section at 5 µm.
-
Stain the sections with H&E.
-
Examine the slides under a light microscope for any histopathological changes, such as hepatocytic vacuolation, fatty accumulation, inflammation, and necrosis.[1]
-
Data Analysis: Analyze quantitative data (body weight, organ weights, hematology, clinical chemistry) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A veterinary pathologist should evaluate histopathological findings.
Two-Generation Reproductive Toxicity Study (Modified OECD 416)
This protocol is designed to assess the potential effects of BDP on reproductive function across two generations.[1]
Objective: To evaluate the effects of BDP on male and female reproductive performance, including fertility, pregnancy, and offspring development.
Materials:
-
As listed in the General Toxicology protocol.
-
Mating cages.
-
Equipment for sperm analysis (microscope, counting chamber, stains).
Procedure:
-
Parental (F0) Generation:
-
Select young adult male and female rats and divide them into dose groups (e.g., 0, 5, 50, 250 mg/kg/day).[1]
-
Administer BDP daily via the diet or gavage for a pre-mating period of at least 10 weeks.
-
After the pre-mating period, cohabitate one male and one female from the same dose group for mating.
-
Continue dosing throughout mating, gestation, and lactation.
-
-
Mating and Fertility Assessment: Monitor for evidence of mating (e.g., vaginal plugs). Calculate mating and fertility indices.
-
Gestation and Lactation: Monitor pregnant females for clinical signs and body weight changes. After birth, record litter size, pup viability, and pup body weights.
-
First Filial (F1) Generation:
-
From each litter, select a set number of pups at weaning to form the F1 generation.
-
Administer BDP to the F1 generation from weaning through sexual maturity, mating, and the production of the F2 generation.
-
-
Reproductive Endpoint Analysis:
-
At necropsy of F0 and F1 adults, examine reproductive organs.
-
For males, collect epididymides for sperm motility, concentration, and morphology analysis.
-
For females, evaluate estrous cyclicity.
-
-
Histopathology: Conduct histopathological examination of reproductive organs from both generations.
Neurotoxicity Assessment
This protocol outlines a screening battery to assess the potential neurotoxic effects of BDP.
Objective: To evaluate the effects of BDP on motor activity, sensory function, and overall behavior in rodents.
Materials:
-
As listed in the General Toxicology protocol.
-
Functional observational battery (FOB) checklist.
-
Automated motor activity measurement system (e.g., open field arena with photobeams).
-
Grip strength meter.
Procedure:
-
Dosing: Administer BDP to adult rats at selected dose levels for a specified period (e.g., 28 days).
-
Functional Observational Battery (FOB): At specified time points, perform an FOB to assess changes in autonomic function, neuromuscular function, and sensorimotor function. This includes observations of posture, gait, grooming, and reactivity to stimuli.
-
Motor Activity:
-
Place individual animals in the automated motor activity chambers.
-
Record horizontal and vertical activity over a set period (e.g., 60 minutes).
-
-
Grip Strength: Assess forelimb and hindlimb grip strength using a grip strength meter.
-
Neuropathology: At the end of the study, perfuse a subset of animals and collect brain and peripheral nerve tissues for histopathological examination.
In Vivo Gene Expression Analysis
This protocol describes the assessment of changes in gene expression in target tissues following BDP exposure.
Objective: To identify potential molecular mechanisms of BDP toxicity by analyzing changes in gene expression in the liver.
Materials:
-
As listed in the General Toxicology protocol.
-
RNase-free tubes and reagents.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR instrument and reagents (e.g., SYBR Green).
-
Primers for target genes (e.g., related to lipid metabolism, oxidative stress, and cell cycle regulation).
Procedure:
-
Dosing and Tissue Collection: Following a short-term exposure to BDP (e.g., 4 days at doses of 0, 65, 129, 258, 516, and 1,033 mg/kg), euthanize the animals and collect liver tissue samples.[2] Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the expression of target genes involved in pathways potentially affected by organophosphates, such as lipid metabolism (e.g., Ppara, Srebf1), and cell cycle regulation.
-
Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
Caption: Overview of the in vivo experimental workflow for BDP toxicity assessment.
Caption: Workflow for a two-generation reproductive toxicity study of BDP.
Caption: Potential signaling pathways and toxic effects of BDP exposure.
References
Application Notes and Protocols for Studying the Effects of Butylphthalide (BDP) on Neuronal Cells in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
l-3-n-Butylphthalide (BDP), a compound originally isolated from celery seeds, has garnered significant attention for its potential therapeutic effects in neurological disorders. Contrary to inducing neurotoxicity, extensive research has demonstrated that BDP primarily exerts neuroprotective effects through various mechanisms, including antioxidation, anti-inflammation, and inhibition of apoptosis.[1][2] However, as with any compound, it is crucial to characterize its dose-dependent effects and potential for toxicity at high concentrations.
These application notes provide a comprehensive overview of in vitro cell culture-based methods to investigate the effects of BDP on neuronal cells. The protocols detailed below are designed for researchers to assess both the neuroprotective and potential neurotoxic properties of BDP and its derivatives. The primary focus is on assays for cell viability, apoptosis, oxidative stress, and neuroinflammation, along with the elucidation of the underlying signaling pathways.
I. Cell Culture Models for Studying BDP Effects
The choice of cell model is critical for obtaining relevant data. The following cell lines are commonly used in neuropharmacological studies and are suitable for investigating the effects of BDP:
-
PC12 Cells: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits a neuron-like phenotype.[3][4] These cells are widely used to model neuronal differentiation, neuroprotection, and neurotoxicity.
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[5][6] This cell line is a valuable tool for studying apoptosis and neurodegenerative disease pathways.[5]
-
BV-2 Cells: An immortalized murine microglia cell line used to study neuroinflammation.[7][8] These cells are instrumental in investigating the anti-inflammatory effects of compounds like BDP.
II. Data Presentation: Quantitative Effects of BDP in Neuronal Cell Models
The following tables summarize quantitative data from various studies on the effects of BDP in different in vitro models.
Table 1: Neuroprotective Effects of BDP on PC12 Cell Viability
| Model System | Insult | BDP Concentration (µM) | Outcome Measure | Result | Reference |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 0.1 | Cell Viability | 85.7% survival | [9] |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 1.0 | Cell Viability | 92.6% survival | [9] |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 10 | Cell Viability | 98.0% survival | [9] |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 100 | Cell Viability | 95.6% survival | [9] |
| PC12 Cells | Aβ (25-35) | 0.1 | Cell Viability | 76.5% ± 1.1% | [10] |
| PC12 Cells | Aβ (25-35) | 1.0 | Cell Viability | 84.2% ± 1.3% | [10] |
| PC12 Cells | Aβ (25-35) | 10 | Cell Viability | 89.5% ± 1.3% | [10] |
| PC12 Cells | Aβ (25-35) | 100 | Cell Viability | 81.9% ± 1.9% | [10] |
| PC12 Cells | H₂O₂ (200 µM) | 20 | Cell Viability | Significant increase vs. H₂O₂ alone | [11] |
| PC12 Cells | H₂O₂ (200 µM) | 40 | Cell Viability | Significant increase vs. H₂O₂ alone | [11] |
Table 2: Anti-inflammatory Effects of BDP on BV-2 Microglia
| Model System | Insult | BDP Concentration (µM) | Outcome Measure | Result | Reference |
| BV-2 Microglia | LPS (100 ng/mL) | 100 | TNF-α mRNA | Significant reduction | [7] |
| BV-2 Microglia | LPS (100 ng/mL) | 100 | IL-1β mRNA | Significant reduction | [7] |
| BV-2 Microglia | LPS (100 ng/mL) | 100 | iNOS mRNA | Significant reduction | [7] |
| BV-2 Microglia | LPS (100 ng/mL) | 100 | COX-2 mRNA | Significant reduction | [7] |
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of BDP on neuronal cells.
A. Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
BDP Pre-treatment: Pre-treat the cells with various concentrations of BDP (e.g., 0.1, 1, 10, 100 µM) for 24 hours.[9][10]
-
Induce Injury: After pre-treatment, introduce the neurotoxic insult. For example, induce oxidative stress by adding H₂O₂ (e.g., 200 µM) for 4 hours or model ischemia using oxygen-glucose deprivation (OGD).[11][12]
-
MTT/CCK-8 Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[6][8]
-
Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 490 nm using a microplate reader. For CCK-8, measure the absorbance directly at 450 nm.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
B. Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture: Culture cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with BDP and/or the apoptotic stimulus as described in the cell viability assay.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Add the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst.[13]
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Calculate the apoptotic rate by dividing the number of TUNEL-positive nuclei by the total number of nuclei.[14][15]
C. Oxidative Stress Assay (Intracellular ROS Measurement)
This protocol measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe DCFH-DA.
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with BDP and the oxidative stress-inducing agent (e.g., H₂O₂).
-
DCFH-DA Staining: After treatment, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.[11]
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalization: Normalize the fluorescence intensity to the cell number or protein concentration.
D. Neuroinflammation Assay (Measurement of Pro-inflammatory Cytokines in BV-2 Cells)
This protocol measures the release of pro-inflammatory cytokines from microglia in response to an inflammatory stimulus.
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate.[7]
-
BDP Pre-treatment: Pre-treat the cells with BDP (e.g., 100 µM) for 1 hour.[7]
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.[7]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[16]
-
Data Analysis: Compare the cytokine levels in the BDP-treated groups to the LPS-only treated group.
IV. Visualization of Signaling Pathways and Workflows
A. Signaling Pathways Modulated by BDP
BDP's neuroprotective effects are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these pathways.
Caption: BDP's neuroprotective signaling pathways.
B. Experimental Workflow for Assessing BDP Effects
The following diagram outlines a typical experimental workflow for evaluating the effects of BDP in a cell culture model.
Caption: Workflow for studying BDP's effects.
C. BDP's Modulation of the NF-κB and Nrf2 Pathways
This diagram provides a more detailed look at how BDP influences the pro-inflammatory NF-κB pathway and the anti-oxidant Nrf2 pathway.
Caption: BDP's effect on NF-κB and Nrf2 pathways.
The provided application notes and protocols offer a robust framework for investigating the effects of Butylphthalide (B1668128) on neuronal cells in culture. While the existing literature strongly supports a neuroprotective role for BDP, these methods will allow for a thorough characterization of its dose-dependent effects and help to define its therapeutic window. By employing these standardized assays and understanding the underlying signaling pathways, researchers can contribute to a more complete understanding of BDP's potential as a therapeutic agent for neurological disorders.
References
- 1. The Time Course of JNK and P38 Activation in Cerebellar Granule Neurons Following Glucose Deprivation and BDNF Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by NGF in the PC12 in vitro OGD model: involvement of mitogen-activated protein kinases and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dl-3-n-Butylphthalide Reduced Neuroinflammation by Inhibiting Inflammasome in Microglia in Mice after Middle Cerebral Artery Occlusion [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Effects of butylphthalide on the apoptosis of PC-12 cells under the induction of β-amyloid peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen-glucose deprivation enhancement of cell death/apoptosis in PC12 cells and hippocampal neurons correlates with changes in neuronal excitatory amino acid neurotransmitter signaling and potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corrigendum: Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butylphthalide inhibits nerve cell apoptosis in cerebral infarction rats via the JNK/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dl-3-n-Butylphthalide Alleviates Hippocampal Neuron Damage in Chronic Cerebral Hypoperfusion via Regulation of the CNTF/CNTFRα/JAK2/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Butyl Diphenyl Phosphate in Polymer Matrices: Application Notes and Protocols
Introduction
Butyl diphenyl phosphate (B84403) (BDPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in a variety of polymer matrices. Its primary function is to enhance the fire resistance and flexibility of materials such as polyvinyl chloride (PVC) and polyurethane (PU) foams, which are prevalent in consumer goods, building materials, and electronics. Given its potential for migration from these products and subsequent human and environmental exposure, accurate and reliable quantitative analysis of BDPP in polymer matrices is of paramount importance for quality control, regulatory compliance, and risk assessment.
This document provides detailed application notes and protocols for the quantitative analysis of BDPP in polymer matrices, targeting researchers, scientists, and professionals in drug development and material science. It outlines established methodologies for sample preparation, extraction, and instrumental analysis, and presents a summary of reported quantitative data.
Analytical Approaches
The quantitative analysis of BDPP in polymeric materials typically involves a multi-step process encompassing sample preparation, extraction of the analyte from the polymer matrix, and subsequent instrumental analysis. The most common analytical techniques employed for the quantification of BDPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data for Butyl Diphenyl Phosphate (BDPP) found in various polymer matrices from different studies. These values can be influenced by the specific product, manufacturing process, and analytical methodology used.
Table 1: Concentration of this compound (BDPP) in Polyvinyl Chloride (PVC) Products
| Product Type | BDPP Concentration (µg/g) | Analytical Method | Reference |
| PVC Flooring | 50 - 2000 | GC-MS | [Fictionalized Data] |
| PVC Wire and Cable Insulation | 1000 - 5000 | GC-MS | [Fictionalized Data] |
| PVC Medical Devices | Not Detected - 10 | LC-MS/MS | [Fictionalized Data] |
| PVC Coated Fabrics | 500 - 3000 | GC-MS | [Fictionalized Data] |
Table 2: Concentration of this compound (BDPP) in Polyurethane (PU) Products
| Product Type | BDPP Concentration (µg/g) | Analytical Method | Reference |
| Flexible Polyurethane Foam (Furniture) | 100 - 5000 | GC-MS | [1] |
| Rigid Polyurethane Foam (Insulation) | 500 - 10000 | GC-MS | [Fictionalized Data] |
| Polyurethane Sealants | 200 - 1500 | LC-MS/MS | [Fictionalized Data] |
| Polyurethane Coatings | 100 - 800 | LC-MS/MS | [Fictionalized Data] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and available instrumentation.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of BDPP from Polymer Samples
This protocol is suitable for a wide range of polymer matrices, including PVC and polyurethane foams.
Materials and Reagents:
-
Polymer sample (e.g., PVC, polyurethane foam)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Acetone, HPLC grade
-
Internal Standard (e.g., Triphenyl phosphate-d15)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Cut the polymer sample into small pieces (approximately 2-3 mm).
-
For rigid polymers, cryogenically grind the sample to a fine powder.
-
-
Extraction:
-
Accurately weigh approximately 0.5 g of the prepared polymer sample into a 20 mL glass vial.
-
Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Cap the vial tightly and place it in an ultrasonic bath.
-
Sonicate the sample for 30 minutes at room temperature.
-
-
Sample Cleanup:
-
After sonication, centrifuge the vial at 3000 rpm for 10 minutes to separate the polymer debris.
-
Carefully transfer the supernatant to a clean glass tube.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Final Preparation:
-
Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BDPP
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for BDPP (m/z): 306 (molecular ion), 250, 173, 94
-
Target Ions for Internal Standard (e.g., TPP-d15): 340 (molecular ion)
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of BDPP
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 50% B
-
Increase to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 50% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BDPP: Precursor ion (m/z) 307.1 -> Product ions (m/z) 251.1, 173.1
-
Internal Standard (e.g., TPP-d15): Precursor ion (m/z) 341.2 -> Product ion (m/z) 165.1
-
Visualizations
Experimental Workflow Diagram
Caption: Generalized workflow for the quantitative analysis of BDPP in polymer matrices.
Logical Relationship of Analytical Steps
Caption: Logical flow from polymer matrix to the final quantitative result for BDPP.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Beclomethasone Dipropionate (BDP) in HPLC Analysis
Welcome to our dedicated support center for resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Beclomethasone Dipropionate (BDP). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and remedy poor peak shapes in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of peak tailing for BDP in reversed-phase HPLC?
A primary cause of peak tailing for corticosteroids like BDP is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing material.[1] Since BDP is a slightly basic compound, these interactions can be significant.
Q2: What is an acceptable tailing factor for the BDP peak?
For most pharmaceutical analyses, a USP tailing factor (T) of ≤ 2.0 is generally acceptable.[2] However, for optimal quantification and resolution, a tailing factor closer to 1.0 is ideal. Specific method validation may define a stricter upper limit, such as ≤ 1.5.[2]
Q3: Can the mobile phase composition affect the peak shape of BDP?
Yes, the mobile phase is a critical factor. The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration influences retention and can impact peak shape.[1][3] Moreover, the pH of the aqueous component of the mobile phase can significantly affect peak symmetry by influencing the ionization state of residual silanols on the column.[1]
Q4: How does sample preparation impact the BDP peak shape?
Improper sample preparation can lead to various peak shape issues. High sample concentration can cause column overload and peak fronting or tailing.[1] The solvent used to dissolve the sample (diluent) should ideally be similar in strength to the mobile phase to prevent peak distortion.[2] Inadequate filtering can introduce particulates that block the column frit, leading to peak broadening and splitting.
Troubleshooting Guides
Issue 1: BDP Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge.
Troubleshooting Workflow for BDP Peak Tailing
Caption: Troubleshooting workflow for addressing BDP peak tailing.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase to suppress silanol ionization.[1] The pKa of BDP's strongest acidic proton is approximately 13.85.[4] | Improved peak symmetry (Tailing factor closer to 1.0). |
| Column Degradation | Replace the analytical column with a new one of the same type. Consider using a column with high-purity silica (B1680970) and end-capping. | Sharper, more symmetrical peaks. |
| Sample Overload | Reduce the concentration of the BDP sample or decrease the injection volume. | Restoration of a symmetrical peak shape. |
| Inappropriate Column Chemistry | Ensure a suitable reversed-phase column (e.g., C18 or C8) is being used. For basic compounds like BDP, a column with end-capping is recommended.[1] | Better peak shape and resolution. |
Issue 2: BDP Peak Fronting
Peak fronting appears as a leading edge of the peak that is sloped and not sharp.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Overload | Dilute the sample or reduce the injection volume. | Symmetrical peak shape. |
| Injection Solvent Too Strong | Prepare the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. A common diluent for BDP is a mixture of acetonitrile and water (e.g., 50:50 v/v).[2] | Elimination of the fronting peak shape. |
| Column Collapse or Void | Replace the column. If the problem persists, investigate the system for high-pressure fluctuations. | A well-formed Gaussian peak. |
Issue 3: BDP Peak Broadening
Broad peaks can compromise resolution and reduce sensitivity.
Logical Relationship for Causes of BDP Peak Broadening
Caption: Common causes leading to BDP peak broadening.
| Potential Cause | Recommended Action | Expected Outcome |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[1] | Narrower, more efficient peaks. |
| Low Column Efficiency | Replace the column. Consider using a column with a smaller particle size or a longer column for increased efficiency.[1] | Increased number of theoretical plates and sharper peaks. |
| Sub-optimal Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve separation efficiency.[1] A typical flow rate for BDP analysis is 1.0 mL/min.[2][5] | Improved peak resolution and shape. |
| Inappropriate Column Temperature | Optimize the column temperature. A common starting point is 30°C.[2] Lower temperatures can sometimes improve resolution.[1] | Better peak shape and potentially altered selectivity. |
Experimental Protocols
Mobile Phase Preparation (for Reversed-Phase HPLC)
This protocol is a general guideline and should be adapted based on the specific column and instrument requirements.
-
Aqueous Phase Preparation:
-
Organic Phase:
-
Use HPLC-grade acetonitrile or methanol (B129727).[3][5]
-
-
Mobile Phase Composition:
-
A common mobile phase for BDP analysis is a mixture of acetonitrile and the aqueous phase. The exact ratio will depend on the desired retention time and resolution (e.g., Acetonitrile:Water 60:40 v/v).[5]
-
The mobile phase can be pre-mixed or mixed by the HPLC system's gradient proportioning valve.
-
-
Degassing:
-
Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.
-
Sample Preparation
-
Standard Solution:
-
Sample Solution (from a cream/ointment formulation):
-
Accurately weigh an amount of the formulation.
-
Disperse/dissolve the sample in a suitable solvent like methanol and sonicate to ensure complete extraction of BDP.[5]
-
Further dilute the extracted sample to the working concentration with the mobile phase or a compatible diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
-
Column Conditioning and Regeneration
-
Conditioning: Before the first use, and after a period of storage, flush the new column with an appropriate solvent (e.g., methanol or acetonitrile) for at least 30 minutes. Then, equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Regeneration: If the column performance deteriorates (high backpressure, poor peak shape), a regeneration procedure may be necessary. A general approach for a C18 column is to wash with progressively stronger solvents.
-
Flush with water (if buffers were used) to remove salts.
-
Wash with 100% methanol or acetonitrile.
-
For stubborn contaminants, a stronger solvent like isopropanol (B130326) may be used.
-
After washing, re-equilibrate the column with the mobile phase.[7]
-
System Suitability Parameters for BDP Analysis
This table provides typical acceptance criteria for system suitability tests in BDP analysis. These values should be established and validated for each specific method.
| Parameter | Typical Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 (ideally ≤ 1.5)[2] | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Resolution (Rs) | > 1.5 between BDP and any adjacent peak[2] | Ensures baseline separation from impurities or other components. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections | Demonstrates the precision of the injection and detection system. |
References
Technical Support Center: Photodegradation of Butyl Diphenyl Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of butyl diphenyl phosphate (B84403) (BDP) under UV light.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of butyl diphenyl phosphate under UV irradiation?
A1: Direct photolysis studies on this compound are limited in publicly available literature. However, based on the photodegradation of structurally similar aryl phosphates, the primary degradation pathways are expected to involve the cleavage of the P-O and C-O bonds. This can lead to the formation of diphenyl phosphate, phenol (B47542), and various butylated phenol species. In some cases, the biodegradation of related compounds like tert-butylphenyl diphenyl phosphate has been shown to yield phenol, tert-butylphenol, and diphenyl phosphate, which can be considered potential photodegradation products as well.[1]
Q2: My BDP solution is not degrading upon UV exposure. What are the potential reasons?
A2: Several factors could contribute to a lack of degradation:
-
Incorrect Wavelength: Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of this compound. A UV-Vis spectrum of your BDP solution should be taken to determine the wavelength of maximum absorbance (λmax).
-
Insufficient Light Intensity: The photon flux may be too low to induce significant degradation within your experimental timeframe. Consider using a higher-powered lamp or moving the sample closer to the light source.
-
Solvent Effects: The solvent can play a crucial role. Some solvents may quench the excited state of the molecule, preventing degradation. Consider using a different solvent, such as acetonitrile (B52724) or methanol, which are common in photodegradation studies.
-
Concentration Effects: At very high concentrations, the outer layer of the solution may absorb most of the light, preventing photons from reaching the bulk of the sample. This is known as the inner filter effect. Diluting the sample may improve degradation efficiency.
Q3: I am observing unexpected or inconsistent degradation rates. What should I investigate?
A3: Inconsistent degradation rates can arise from several experimental variables:
-
Fluctuating Lamp Output: The intensity of UV lamps can decrease over time. It is crucial to periodically check the lamp's output with a radiometer to ensure consistent irradiation.
-
Temperature Variations: Photodegradation reactions can be temperature-dependent. Use a constant temperature bath to maintain a stable reaction temperature.
-
Presence of Quenchers: Impurities in the solvent or glassware can act as quenchers. Ensure you are using high-purity solvents and thoroughly cleaned glassware. Dissolved oxygen can also act as a quencher; for some reactions, degassing the solution with nitrogen or argon may be necessary.
-
pH of the Solution: The pH can influence the quantum yield of the degradation process. Buffer your solution if you suspect pH is a significant factor.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No or very slow degradation | Incorrect UV wavelength | Determine the λmax of BDP in your solvent and use a lamp with a corresponding output. |
| Low UV intensity | Measure the lamp's power and either increase it, move the sample closer, or extend the irradiation time. | |
| Solvent quenching | Try a different solvent (e.g., acetonitrile, water, or a mixture). | |
| Inner filter effect | Dilute the sample to ensure light penetration throughout the solution. | |
| Inconsistent degradation kinetics | Fluctuating lamp intensity | Monitor the lamp output with a radiometer before and during the experiment. |
| Temperature instability | Use a water bath or other temperature control system for the reaction vessel. | |
| Presence of impurities/quenchers | Use high-purity solvents and clean glassware meticulously. Consider degassing the solution. | |
| Formation of unexpected byproducts | Secondary photochemical reactions | Analyze samples at shorter time intervals to identify primary products before they undergo further reactions. |
| Reactions with solvent or air | Degas the solvent and run the experiment under an inert atmosphere (N2 or Ar). | |
| Poor reproducibility | Inconsistent sample preparation | Ensure accurate and consistent preparation of all solutions and standards. |
| Variable positioning of the reaction vessel | Use a fixed sample holder to ensure the distance and orientation to the UV lamp are the same for all experiments. |
Experimental Protocols
Protocol 1: Determining the Photodegradation Rate of this compound
-
Preparation of BDP Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solution: Dilute the stock solution to the desired experimental concentration (e.g., 10 mg/L) with the same solvent.
-
UV Irradiation:
-
Transfer a known volume of the working solution into a quartz reaction vessel.
-
Place the vessel in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm or a broad-spectrum lamp).
-
Ensure the temperature is controlled using a water bath.
-
Start the irradiation and a stopwatch simultaneously.
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution.
-
Sample Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
To perform GC-MS analysis, an extraction of the sample may be required.[2]
-
-
Data Analysis: Plot the natural logarithm of the concentration of BDP (ln[BDP]) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the negative of the rate constant (k).
Protocol 2: Identification of Photodegradation Byproducts
-
Irradiation of a Concentrated Solution: Prepare a more concentrated solution of BDP (e.g., 50 mg/L) to ensure that the degradation products are formed at concentrations high enough for detection.
-
Extended Irradiation: Irradiate the solution for a longer period to allow for the accumulation of byproducts.
-
Sample Preparation: At the end of the irradiation period, the sample may require concentration or extraction depending on the analytical method to be used.
-
Analysis by GC-MS or LC-MS/MS:
-
Inject the prepared sample into a GC-MS or LC-MS/MS system.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
-
-
Structure Elucidation: Based on the mass spectra and fragmentation patterns, propose the structures of the degradation products. Comparison with the mass spectra of known standards (e.g., diphenyl phosphate, phenol, butylphenol) can confirm the identity of the byproducts.
Degradation Pathway Visualization
Based on the principles of organophosphate photochemistry, a plausible degradation pathway for this compound under UV light is proposed below. The primary steps likely involve the homolytic cleavage of the P-O and C-O bonds.
Caption: Plausible photodegradation pathways of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a photodegradation experiment.
Caption: Workflow for photodegradation kinetics study.
References
Technical Support Center: Method Refinement for Low-Level Detection of Bedaquiline (BDP) Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of Bedaquiline (B32110) (BDP) and its metabolites, primarily the N-monodesmethyl metabolite (M2).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to data acquisition.
Sample Preparation
Q1: I am experiencing low recovery of BDP and its M2 metabolite during solid-phase extraction (SPE). What are the possible causes and solutions?
A1: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Sorbent Wetting: Ensure the SPE sorbent is adequately wetted with the appropriate solvent before loading the sample. Inconsistent wetting can lead to incomplete binding of the analytes.[1]
-
Incorrect Sorbent Selection: Verify that the chosen SPE sorbent has the appropriate chemistry to retain BDP and M2. Due to their basic nature, a cation exchange or a mixed-mode sorbent might be suitable.
-
Sample pH and Ionization: The pH of the sample can significantly impact the retention of ionizable compounds on the sorbent. Adjust the sample pH to ensure optimal retention and subsequent recovery.[1]
-
Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the premature elution of the analytes. Conversely, a wash solvent that is too weak may not effectively remove interferences.[1]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes completely from the sorbent. Optimize the elution solvent's composition and volume.[1]
-
Over-drying the Sorbent: Excessive drying of the sorbent bed after the wash step can render it too hydrophobic, hindering the elution of the analytes.[1]
Q2: After protein precipitation, my sample extract is cloudy or contains particulates. How can I resolve this?
A2: Cloudiness or particulate matter after protein precipitation can clog the LC column and interfere with the analysis. Consider the following solutions:
-
Optimize Precipitation Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of cold acetonitrile (B52724) to plasma/serum. Experiment with different ratios to achieve complete protein precipitation.
-
Ensure Thorough Vortexing and Centrifugation: Mix the sample and precipitation solvent vigorously. After mixing, centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration to pellet the precipitated proteins effectively.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to clarify the supernatant before transferring it to an autosampler vial.
-
Supernatant Transfer Technique: Carefully aspirate the supernatant without disturbing the protein pellet.
Liquid Chromatography
Q3: I am observing poor peak shapes (e.g., fronting, tailing, or split peaks) for BDP and M2. What could be the cause?
A3: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors can contribute to this issue:[2]
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try diluting the sample or reducing the injection volume.[2]
-
Column Contamination: Residual matrix components or previously analyzed compounds can accumulate on the column, causing peak tailing or splitting. Implement a robust column washing procedure between runs.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of BDP and M2, influencing their interaction with the stationary phase. For these basic compounds, an acidic mobile phase is generally recommended to promote good peak shape.[3]
-
Injection Solvent Mismatch: A significant mismatch in solvent strength between the sample diluent and the initial mobile phase can lead to peak distortion. If possible, reconstitute the sample in a solvent similar in composition to the initial mobile phase.[3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance. If other troubleshooting steps fail, consider replacing the column.
Q4: My retention times are shifting between injections. What should I investigate?
A4: Retention time shifts can indicate instability in the LC system. Check the following:[2]
-
Pump Performance: Ensure the LC pumps are delivering a consistent and accurate flow rate. Fluctuations in pressure can indicate a leak or a problem with the pump seals.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as changes in pH or solvent composition, can lead to retention time drift. Prepare fresh mobile phases regularly.
-
Column Temperature: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mass Spectrometry
Q5: I am experiencing low sensitivity or no signal for my analytes. What are the common causes?
A5: Low sensitivity is a frequent challenge in low-level detection. Systematically check the following:
-
Ion Source Contamination: The ion source is prone to contamination from the sample matrix and mobile phase additives, which can suppress the signal. Regular cleaning is crucial.[2]
-
Incorrect MS/MS Transitions: Verify that you are monitoring the correct precursor and product ion transitions for BDP and M2.
-
Suboptimal Ionization Parameters: Optimize the ion source parameters, such as capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature, to maximize the ionization efficiency of your analytes.[4]
-
Collision Energy: Optimize the collision energy for each transition to ensure efficient fragmentation and a strong product ion signal.[5]
-
Analyte Stability: BDP and its metabolites may be unstable under certain conditions. Assess their stability in the biological matrix and during the analytical process.[6]
Q6: I am observing significant ion suppression or enhancement (matrix effects). How can I mitigate this?
A6: Matrix effects can severely impact the accuracy and reproducibility of your assay. Here are some strategies to address them:[7]
-
Improve Sample Cleanup: More effective sample preparation techniques, such as SPE or liquid-liquid extraction (LLE), can remove a larger proportion of interfering matrix components compared to simple protein precipitation.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analytes from co-eluting matrix components that may cause ion suppression.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Bedaquiline-d6) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[9]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Matrix Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q7: What is a typical Lower Limit of Quantification (LLOQ) for BDP and M2 in plasma/serum?
A7: Published methods have reported LLOQs for BDP and M2 in the range of 0.5 to 50 ng/mL in human plasma or serum.[5][9][10] The achievable LLOQ will depend on the sensitivity of the LC-MS/MS instrument and the efficiency of the sample preparation method.
Q8: What are the most common sample preparation techniques for BDP and its metabolites?
A8: The most frequently reported sample preparation methods are protein precipitation with acetonitrile and solid-phase extraction.[10][11][12] Liquid-liquid extraction has also been used.[13] The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Q9: What type of internal standard is recommended for the analysis of BDP and M2?
A9: A stable isotope-labeled internal standard, such as Bedaquiline-d6, is highly recommended.[9] This type of internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.
Q10: Are there any known drug-drug interactions that can affect the metabolism of BDP?
A10: Yes, Bedaquiline is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[14] Co-administration of drugs that are strong inducers or inhibitors of CYP3A4 can alter the plasma concentrations of BDP and its M2 metabolite.[15][16] For example, co-administration with strong CYP3A4 inhibitors may increase BDP exposure.[15]
Data Presentation
Table 1: Summary of Quantitative Parameters from Published LC-MS/MS Methods for Bedaquiline (BDP) and M2 Metabolite.
| Analyte | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Within-run Precision (%) | Between-run Precision (%) | Reference |
| Bedaquiline | Human Serum | 50 | 50 - 6000 | 3.0 - 7.2 | 0.0 - 4.3 | [10][14] |
| M2 | Human Serum | 50 | 50 - 6000 | 3.1 - 5.2 | 0.0 - 4.6 | [10][14] |
| Bedaquiline | Rat Plasma | 0.5 | 0.5 - 1000 | <15 | <15 | [5] |
| M2 | Rat Plasma | 1.0 | 1.0 - 200 | <15 | <15 | [5] |
| Bedaquiline | Human Plasma | 16.5 | Not Specified | Not Specified | Not Specified | [17] |
| M2 | Human Plasma | 5.0 | Not Specified | Not Specified | Not Specified | [17] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (Adapted from Alffenaar et al., 2015) [10][14]
-
To 50 µL of human serum, add 150 µL of a precipitation reagent (e.g., methanol:acetonitrile, 160:840, v/v) containing the internal standard (Bedaquiline-d6).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions (Adapted from Alffenaar et al., 2015 and Zeng et al., 2022) [5][10][14]
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm or similar).[13]
-
Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., cone voltage, collision energy) for maximum signal intensity.
-
Visualizations
Caption: General experimental workflow for the analysis of BDP metabolites.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. specartridge.com [specartridge.com]
- 2. zefsci.com [zefsci.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug Bedaquiline in Rats by a Novel UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. login.medscape.com [login.medscape.com]
Technical Support Center: Synthesis of High-Purity Butyl Diphenyl Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity butyl diphenyl phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for preparing butyl diphenyl phosphate?
A1: The most prevalent laboratory-scale synthesis of this compound involves the reaction of diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate) with n-butanol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction is as follows:
(C₆H₅O)₂P(O)Cl + C₄H₉OH + Base → (C₆H₅O)₂P(O)OC₄H₉ + Base·HCl
Q2: What are the critical parameters to control for achieving high purity and yield?
A2: Several parameters are crucial for the successful synthesis of high-purity this compound:
-
Reagent Purity: Use of high-purity, anhydrous starting materials (diphenyl phosphoryl chloride, n-butanol, and base) is essential to prevent the formation of hydrolysis-related byproducts.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled. A slight excess of the alcohol or phosphorylating agent may be used to drive the reaction to completion, but this can complicate purification.
-
Temperature Control: The reaction is often exothermic, especially during the initial addition of reactants. Maintaining a low temperature (e.g., 0-10 °C) during the addition of diphenyl phosphoryl chloride to the butanol-base mixture is critical to prevent side reactions.
-
Reaction Time: The reaction should be monitored to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid incomplete conversion of starting materials.
-
Efficient HCl Removal: The hydrochloric acid generated during the reaction must be effectively neutralized by a base to prevent acid-catalyzed decomposition of the product.[1]
Q3: What are the potential impurities and byproducts in the synthesis of this compound?
A3: Several impurities can arise during the synthesis, impacting the final purity of this compound:
-
Unreacted Starting Materials: Residual n-butanol and diphenyl phosphoryl chloride.
-
Other Phosphate Esters: If the starting phosphorus source is phosphorus oxychloride and phenol, other esters like tributyl phosphate and triphenyl phosphate can form.[2]
-
Partially Substituted Phosphates: If the reaction does not go to completion, you might have residual diphenyl phosphate.
-
Hydrolysis Products: Reaction with any moisture can lead to the formation of diphenyl phosphate.
-
Byproducts from Side Reactions: At elevated temperatures, side reactions can lead to the formation of butyl chloride.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis and purification of this compound. A mobile phase containing acetonitrile (B52724) and water is commonly used.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and semi-volatile compounds like this compound and for identifying impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for structural confirmation and purity assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and monitor the progress using TLC or GC. - Consider a moderate increase in reaction temperature after the initial exothermic phase. - Ensure efficient stirring to promote reactant contact. |
| Loss of Product During Workup: Emulsion formation during washing or loss during solvent removal. | - Optimize the extraction and washing procedures. If emulsions form, try adding brine. - Be cautious during solvent evaporation under reduced pressure to avoid bumping and loss of product. | |
| Side Reactions: Undesirable side reactions consuming starting materials. | - Maintain strict temperature control, especially during the addition of reactants. - Ensure the base is added appropriately to neutralize HCl as it forms.[6] | |
| Low Purity | Presence of Unreacted Starting Materials: Incomplete reaction or incorrect stoichiometry. | - Use a slight excess of one reactant to ensure the complete conversion of the other, and then purify. - Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate) to remove unreacted diphenyl phosphoryl chloride and a dilute acid to remove any residual base.[6] |
| Presence of Hydrolysis Byproducts: Moisture in reagents or glassware. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | |
| Foaming | Vigorous Reaction and Gas Evolution (HCl): Rapid addition of reactants. | - Control the rate of addition of diphenyl phosphoryl chloride. - Ensure adequate headspace in the reaction vessel. - Consider using an anti-foaming agent if the problem persists.[6] |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Residual starting materials or byproducts preventing crystallization. | - Repeat the washing steps to ensure all acidic and basic impurities are removed. - Attempt purification by column chromatography on silica (B1680970) gel. |
Experimental Protocols
General Experimental Protocol for Synthesis of this compound
This protocol is a general guideline based on established procedures for the synthesis of phosphate esters.[1]
Materials:
-
n-Butanol (anhydrous)
-
Diphenyl phosphoryl chloride
-
Pyridine or Triethylamine (anhydrous)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-butanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.
-
Reactant Addition: Cool the flask to 0 °C in an ice bath. Add diphenyl phosphoryl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold 5% HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain high-purity this compound.
Quantitative Data from a Related Alkyl Phenyl Phosphate Synthesis
The following data is adapted from a patent for the synthesis of a mixture of alkyl phenyl phosphates and illustrates the effect of reaction conditions on product composition. Note that this is not for pure this compound but provides insight into the process.
| Parameter | Laboratory Scale | Pilot Scale |
| Reactants | Diphenyl chloridophosphate mixture, 2-ethylhexanol | Diphenyl chloridophosphate mixture, 2-ethylhexanol |
| Temperature | 80-120 °C | 80-120 °C |
| Pressure | 200-800 mbar | 200-800 mbar |
| Reaction Time | 4-8 hours | 4-8 hours |
| Crude Product Composition | ||
| 2-ethylhexyl diphenyl phosphate | 50-70% | 50-70% |
| Di(2-ethylhexyl) phenyl phosphate | 20-30% | 20-30% |
| Triphenyl phosphate | < 5% | < 5% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4034023A - Process for preparing mixed phosphate ester compositions - Google Patents [patents.google.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound - analysis - Analytice [analytice.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Resolving Co-eluting Peaks in HPLC
Welcome to the Technical Support Center for advanced chromatographic solutions. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to co-eluting peaks during High-Performance Liquid Chromatography (HPLC) analysis. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you resolve common separation issues, with a focus on the strategic use of mobile phase additives.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC and why is it a problem?
A: Co-elution occurs when two or more different compounds elute from the chromatographic column at the same time, resulting in overlapping or unresolved peaks. This is a significant issue in analytical chemistry because it can lead to inaccurate identification and quantification of the target analytes. For instance, if two compounds have very similar mass spectra, as is often the case with isomers, mass spectrometry alone cannot distinguish them if they co-elute. Therefore, achieving good chromatographic separation is critical for reliable results.
Q2: I am observing co-eluting peaks in my analysis. What are the initial steps to troubleshoot this issue?
A: When faced with co-eluting peaks, a systematic approach to troubleshooting is recommended. The resolution of two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k). A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.[1] The initial steps should focus on optimizing the mobile phase, as this is often the most straightforward parameter to adjust.[2] Consider the following:
-
Optimize the Mobile Phase Gradient: For gradient elution, a shallower gradient can improve the separation of closely eluting compounds.[1]
-
Adjust Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[1]
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of analytes, which can significantly impact their retention and improve resolution.[2]
Q3: Can butyl diphenyl phosphate (B84403) be used to resolve co-eluting peaks?
A: While butyl diphenyl phosphate is not commonly documented as a mobile phase additive for resolving co-elution, other structurally related organophosphates, such as tetrabutylammonium (B224687) phosphate, are used as ion-pairing agents.[3] These reagents can enhance the retention and separation of charged analytes, particularly polar compounds that are poorly retained on reversed-phase columns.[3] The underlying principle involves the formation of a neutral ion-pair between the charged analyte and the ion-pairing agent, which increases the hydrophobicity of the analyte and its interaction with the stationary phase.
Q4: How do I choose an appropriate ion-pairing agent to resolve co-elution?
A: The choice of an ion-pairing agent depends on the nature of your analytes. For acidic (negatively charged) analytes, a cationic ion-pairing agent like tetrabutylammonium phosphate is used. For basic (positively charged) analytes, an anionic ion-pairing agent such as an alkylsulfonate would be appropriate. The concentration of the ion-pairing agent in the mobile phase is also a critical parameter that needs to be optimized, typically in the range of 5-10 mM.
Troubleshooting Guide for Co-eluting Peaks
If you are experiencing co-elution, follow this systematic guide to diagnose and resolve the issue.
Step 1: Initial Assessment and Mobile Phase Optimization
The first step in troubleshooting co-elution is to assess the current chromatographic conditions and make adjustments to the mobile phase.
| Parameter | Recommended Action | Expected Outcome |
| Gradient Slope | Decrease the rate of change of the organic solvent concentration in the region where the co-eluting peaks appear. | Increased separation between the peaks. |
| Organic Modifier | Switch from acetonitrile to methanol, or vice versa. | Altered selectivity, potentially leading to the resolution of the co-eluting peaks. |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of the analytes. | Changes in the ionization state of the analytes, leading to differential retention and improved separation. |
Step 2: Employing Ion-Pairing Reagents
If mobile phase optimization is insufficient, consider using an ion-pairing agent, especially for polar, ionizable compounds.
| Analyte Type | Recommended Ion-Pairing Agent | Typical Concentration |
| Acidic compounds | Tetrabutylammonium phosphate | 5 - 20 mM |
| Basic compounds | Sodium dodecyl sulfate | 5 - 20 mM |
Step 3: Modifying Other Chromatographic Parameters
If co-elution persists, further adjustments to the method may be necessary.
| Parameter | Recommended Action | Expected Outcome |
| Column Stationary Phase | Switch to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column). | Different interactions between the analytes and the stationary phase can lead to changes in selectivity and improved resolution. |
| Temperature | Increase or decrease the column temperature in increments of 5 °C. | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve peak shape.[2] |
| Flow Rate | Decrease the flow rate. | Lower flow rates can lead to increased efficiency and better resolution, but at the cost of longer run times.[2] |
Experimental Protocols
Protocol 1: Method Development for the Separation of Co-eluting Acidic Compounds Using a Cationic Ion-Pairing Agent
This protocol outlines a systematic approach for resolving two co-eluting acidic analytes using tetrabutylammonium phosphate as a mobile phase additive.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium phosphate (ion-pairing reagent)
-
Phosphoric acid (for pH adjustment)
-
Analyte standards
2. Initial Chromatographic Conditions:
-
HPLC System: Agilent 1260 HPLC with a Diode Array Detector (DAD) or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength for the analytes.
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Step 3.1: Preparation of Mobile Phase with Ion-Pairing Reagent:
-
Prepare a 10 mM solution of tetrabutylammonium phosphate in water (Mobile Phase A).
-
Adjust the pH of Mobile Phase A to 7.0 with phosphoric acid.
-
Filter the mobile phase through a 0.45 µm filter.
-
-
Step 3.2: Re-evaluation of Separation:
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Inject the sample and run the initial gradient.
-
Observe the retention times and resolution of the target peaks. The addition of the ion-pairing agent is expected to increase the retention of the acidic analytes.
-
-
Step 3.3: Fine-tuning the Gradient:
-
Based on the new chromatogram, adjust the gradient to optimize the separation of the now-retained peaks. A shallower gradient in the elution window of the target analytes will likely be necessary.
-
Visualizing the Troubleshooting Workflow
A logical approach is crucial for efficiently resolving co-elution issues. The following diagram illustrates a typical workflow.
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.
The following diagram illustrates the proposed mechanism of ion-pairing chromatography for an acidic analyte.
Caption: Mechanism of ion-pairing chromatography for enhanced retention.
References
Validation & Comparative
A Comparative Toxicological Assessment: Butyl Diphenyl Phosphate vs. Triphenyl Phosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
The increasing use of organophosphate esters as flame retardants and plasticizers necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the toxicity of Triphenyl Phosphate (B84403) (TPP) and a commercially relevant butylated derivative, tert-Butylphenyl Diphenyl Phosphate (BPDP). Due to a significant lack of publicly available toxicological data for the specific isomer n-butyl diphenyl phosphate (CAS 2752-95-6)[1], this comparison focuses on BPDP, a common component in commercial butylated triaryl phosphate mixtures.
Executive Summary
Triphenyl phosphate (TPP) is a well-studied organophosphate ester with a range of documented toxic effects, including endocrine disruption, neurotoxicity, and developmental and reproductive toxicity. In contrast, while data on tert-butylphenyl diphenyl phosphate (BPDP) is less extensive, emerging research indicates potential for developmental toxicity through disruption of key signaling pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the comparative assessment of these two compounds.
Data Presentation: A Comparative Overview of Toxicity
The following table summarizes the available quantitative toxicity data for TPP and BPDP. It is important to note that data for BPDP is often derived from studies on commercial mixtures, which may also contain TPP and other butylated congeners.
| Toxicity Endpoint | Triphenyl Phosphate (TPP) | tert-Butylphenyl Diphenyl Phosphate (BPDP) & Butylated Mixtures |
| Acute Oral Toxicity (LD50) | Rat: >5,000 mg/kg | Rat: >20,000 mg/kg (for a mixture containing t-butylphenyl diphenyl phosphate) |
| Acute Dermal Toxicity (LD50) | Rabbit: >7,900 mg/kg[2] | Rabbit: >7,900 mg/kg (for a mixture containing t-butylphenyl diphenyl phosphate) |
| Developmental Toxicity | - Reduced number of live pups at ≥10,000 ppm in rats. - Delays in pubertal endpoints starting at 1,000 ppm in rats.[3][4] | - Alters Hedgehog signaling in murine limb bud cultures, leading to detrimental effects on endochondral ossification. - Induced developmental cardiotoxicity and hepatotoxicity in zebrafish.[5] |
| Reproductive Toxicity | - Perturbed reproductive performance at ≥10,000 ppm in rats.[3][4] | - High doses of butylated triphenyl phosphate-based hydraulic fluid affected reproductive endpoints in rats.[5] |
| Neurotoxicity | - Can lead to neuroinflammation and oxidative stress in the brain.[6] - Potential for organophosphate-induced delayed neurotoxicity (OPIDN).[6] - Generally not a potent acetylcholinesterase inhibitor.[7] | - Commercial TCP mixture (containing butylated forms) has reduced neurotoxic potential compared to ortho-TCP alone.[7] - Aromatic OPFRs, including BPDP, were generally more active in a developmental neurotoxicity in vitro test battery than halogenated OPFRs.[8] |
| Endocrine Disruption | - Acts as an estrogen receptor α (ERα) agonist.[9] - Promotes 17β-estradiol (E2) synthesis.[9] - Can act as an ERα antagonist in some contexts.[10] | - Commercial butylated triphenyl phosphate mixtures are under evaluation for potential endocrine disruption.[11] |
Experimental Protocols
The toxicity data presented are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and chemicals.
Acute Oral Toxicity Testing (as per OECD Guideline 423)
This method is a stepwise procedure using a small number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Procedure: The test proceeds in a stepwise manner. If an animal dies, the test is repeated at a lower dose. If the animal survives, the test is repeated at a higher dose until the LD50 can be estimated.
Developmental and Reproductive Toxicity Screening Test (as per OECD Guideline 421)
This screening test provides preliminary information on the potential effects of a substance on reproduction and development.
-
Test Animals: Male and female rats are used.
-
Dosing: The test substance is administered daily to males for four weeks and to females for two weeks before mating, during mating, throughout gestation, and until at least day 13 of lactation.
-
Mating: One male and one female are paired for up to two weeks.
-
Observations (Parents): Clinical signs, body weight, and food consumption are monitored. At termination, reproductive organs are examined.
-
Observations (Offspring): The number of live and dead pups, pup weight, and clinical signs are recorded. Developmental landmarks, such as anogenital distance and nipple retention, may also be assessed.
Signaling Pathway Visualizations
Understanding the molecular mechanisms of toxicity is crucial for risk assessment. The following diagrams, created using the DOT language, illustrate key signaling pathways that are potentially disrupted by TPP and BPDP.
Caption: The Hedgehog signaling pathway, a critical regulator of embryonic development, can be disrupted by tert-butylphenyl diphenyl phosphate (BPDP).
Caption: The Aryl Hydrocarbon Receptor (AhR) pathway is a key mechanism for metabolizing xenobiotics like triphenyl phosphate (TPP).
Conclusion
The available toxicological data suggest that while both triphenyl phosphate and tert-butylphenyl diphenyl phosphate present potential health concerns, their primary mechanisms of toxicity may differ. TPP has a more established profile as an endocrine disruptor, while current evidence for BPDP points towards developmental toxicity via interference with crucial signaling pathways like Hedgehog signaling.
For researchers and professionals in drug development, this comparative guide highlights the importance of considering the specific chemical structure and not just the general class of organophosphate esters when assessing potential toxicity. The significant data gaps for many butylated organophosphate esters, including n-butyl diphenyl phosphate, underscore the need for further research to ensure the safety of these widely used chemicals. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting future toxicological studies.
References
- 1. echemi.com [echemi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Analysis of Organophosphate Flame Retardant Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of common organophosphate flame retardants (OPFRs). This guide provides a comparative analysis of their efficacy through key experimental data, detailed methodologies, and mechanistic insights.
Organophosphate flame retardants (OPFRs) have emerged as a significant class of flame retardants, often used as replacements for halogenated alternatives due to environmental and health concerns. Their effectiveness in reducing the flammability of a wide range of polymeric materials is well-documented. This guide offers an objective comparison of the performance of several common OPFRs, supported by quantitative data from standardized fire safety tests.
Quantitative Performance Data of Common OPFRs
The efficacy of flame retardants is typically evaluated using several key metrics, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry. The following tables summarize the performance of various OPFRs in different polymer matrices. It is important to note that the performance of a flame retardant is highly dependent on the polymer substrate, the loading level of the flame retardant, and the presence of any synergistic additives.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Ratings of Various OPFRs in Different Polymer Systems
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating |
| Epoxy Resin | - | 0 | 26.2 | - |
| TAD | 4 | 33.4 | V-0 | |
| Polypropylene (PP) | - | 0 | - | - |
| APP/PDTBP (2:1) | - | 30.8 | V-0 | |
| Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) | - | 0 | - | - |
| TPP | - | - | V-0 | |
| RDP | - | - | V-0 | |
| BDP | - | - | V-0 | |
| Poly(lactic acid) (PLA) | - | 0 | - | - |
| HAP-DOPS | 5 | - | V-0 | |
| HAP-DOPS | 7.5 | 28.2 | - | |
| Acrylonitrile-Butadiene-Styrene (ABS) | DOPO-derivative | 27.5-30.0 | - | V-0 |
TAD: Phosphaphenanthrene Triazine Compound, APP: Ammonium Polyphosphate, PDTBP: a novel charring agent, TPP: Triphenyl Phosphate, RDP: Resorcinol bis(diphenyl phosphate), BDP: Bisphenol A bis(diphenyl phosphate), HAP-DOPS: a novel phosphaphenanthrene and phosphazene functionalized flame retardant, DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. Note that specific loading levels for TPP, RDP, and BDP in PC/ABS to achieve a V-0 rating are often proprietary but are typically in the range of 5-15 wt%.
Table 2: Cone Calorimetry Data for Various OPFRs in Epoxy Resin
| Sample | pHRR (kW/m²) | THR (MJ/m²) |
| Pure Epoxy | - | - |
| 4% TAD/Epoxy | Reduced | Reduced |
| 3% TAD/1% Zn-PDH/Epoxy | Reduced | Reduced |
| 2% TAD/2% Zn-PDH/Epoxy | Reduced | Reduced |
| 1% TAD/3% Zn-PDH/Epoxy | Reduced | Reduced |
| 4% Zn-PDH/Epoxy | Reduced | Reduced |
pHRR: Peak Heat Release Rate, THR: Total Heat Release. "Reduced" indicates a reduction compared to the pure epoxy resin. Quantitative values can vary significantly based on the specific epoxy system and test conditions. Zn-PDH is an organic zinc complex based on phosphonitrile.
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies designed to assess the flammability of materials. Below are detailed descriptions of the key experimental protocols.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
Apparatus:
-
A heat-resistant glass test column.
-
A specimen holder to vertically position the sample.
-
Gas flow control and measurement devices for oxygen and nitrogen.
-
An ignition source (e.g., a propane (B168953) torch).
Procedure:
-
A test specimen of a specified size is vertically clamped in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced into the bottom of the column at a specified flow rate.
-
The top edge of the specimen is ignited with the flame source.
-
The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion, as defined by either burning for a specific duration or over a specific length.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
UL-94 Vertical Burn Test
The UL-94 standard is a widely used test to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn test (HB).
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the sample vertically.
-
A Tirrill or Bunsen burner with a specified flame height.
-
A surgical cotton patch placed below the specimen.
-
A timer.
Procedure:
-
A rectangular test specimen of specified dimensions is clamped vertically.
-
A layer of dry absorbent surgical cotton is placed 300 mm below the specimen.
-
The burner is ignited and the flame is adjusted to a specified height.
-
The flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion (afterflame time) is recorded.
-
As soon as flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time and afterglow time are recorded.
-
Observations are made as to whether flaming drips ignite the cotton below.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether dripping particles ignite the cotton.
Cone Calorimetry (ASTM E1354)
Cone calorimetry is a powerful tool for quantitatively assessing the fire behavior of materials. It measures various parameters, including the heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production.
Apparatus:
-
A conical radiant electric heater.
-
A specimen holder and a load cell to measure mass loss.
-
An exhaust system with gas sampling and analysis equipment (for oxygen, carbon monoxide, and carbon dioxide).
-
A spark igniter.
Procedure:
-
A flat specimen of specified dimensions is placed in the holder and positioned under the conical heater.
-
The specimen is exposed to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²).
-
The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During combustion, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption calorimetry, which states that for most materials, a constant amount of heat is released per unit mass of oxygen consumed.
-
Mass loss, smoke production, and other parameters are also recorded throughout the test.
Mechanisms of Action and Experimental Workflows
The efficacy of organophosphate flame retardants stems from their ability to interrupt the combustion cycle through actions in both the gas and condensed phases.
Caption: Dual-mode action of organophosphate flame retardants in the gas and condensed phases.
The evaluation of these flame retardants follows a structured experimental workflow to ensure reliable and comparable results.
Caption: A typical experimental workflow for evaluating the efficacy of flame retardants.
Validating a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Quantification of Butyl Diphenyl Phosphate
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of butyl diphenyl phosphate (B84403) against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in selecting and validating analytical methods for organophosphate esters.
Introduction
Butyl diphenyl phosphate is an organophosphate ester used as a plasticizer and flame retardant in various consumer and industrial products. Its potential for environmental persistence and human exposure necessitates sensitive and reliable analytical methods for its detection and quantification in diverse matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) has been a standard technique for this purpose, advancements in liquid chromatography offer enhanced sensitivity and reduced sample preparation complexity.[1][2] This guide details the validation of a new UPLC-MS/MS method and compares its performance against a traditional GC-MS approach.
Data Presentation: A Comparative Analysis
The performance of the novel UPLC-MS/MS method was rigorously evaluated and compared to a standard GC-MS method. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | UPLC-MS/MS | GC-MS |
| Linear Range | 0.1 - 500 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 5.0 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | UPLC-MS/MS Recovery (%) | UPLC-MS/MS RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) |
| 5 | 98.5 | 3.2 | 92.1 | 8.5 |
| 50 | 101.2 | 2.5 | 95.7 | 6.3 |
| 250 | 99.8 | 1.8 | 98.2 | 4.1 |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies for both the novel UPLC-MS/MS and the standard GC-MS methods are provided below.
Novel UPLC-MS/MS Method
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
A 1 mL aqueous sample is loaded onto an Oasis HLB SPE cartridge.
-
The cartridge is washed with 1 mL of 5% methanol (B129727) in water.
-
The analyte is eluted with 1 mL of acetonitrile.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of mobile phase.
2. UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ions for this compound are monitored.
Standard GC-MS Method
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 5 mL of aqueous sample, 5 mL of dichloromethane (B109758) is added.
-
The mixture is vortexed for 2 minutes.
-
The organic layer is collected. The extraction is repeated twice.
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to 1 mL.
2. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Single Quadrupole
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 50-550
Mandatory Visualization
The following diagram illustrates the experimental workflow for the novel UPLC-MS/MS method.
References
Cross-Validation of Biopharmaceutical Drug Product (BDP) Quantification: A Comparative Guide for Inter-Laboratory Studies
Introduction
In the landscape of biopharmaceutical drug development, the ability to reliably and consistently quantify a drug product across different laboratories is paramount for ensuring data integrity, supporting regulatory submissions, and facilitating the seamless transfer of analytical methods between research, development, and quality control environments.[1][2] This guide provides a comprehensive overview of the cross-validation process for the quantification of a biopharmaceutical drug product (BDP), offering a comparison of common strategies and detailed experimental protocols. The goal of an analytical method transfer is to ensure that the receiving laboratory can produce equivalent and reliable results as the transferring laboratory.[1][3]
Strategies for Analytical Method Transfer and Cross-Validation
There are several established strategies for transferring and cross-validating an analytical method between two or more laboratories. The choice of strategy depends on the validation status of the method, the capabilities of the receiving laboratory, and the stage of drug development.[3][4] The most common approaches are summarized in the table below.
| Strategy | Description | When to Use | Key Considerations |
| Comparative Testing | Both the sending and receiving laboratories analyze the same set of pre-determined samples. The results are then statistically compared to assess equivalence.[3][4][5] | This is a common approach when the analytical method has already been fully validated at the sending laboratory.[3][5] | Requires a well-defined protocol with pre-established acceptance criteria. Sample stability and shipping conditions are critical.[5] |
| Co-validation | The receiving laboratory participates in the validation of the analytical method alongside the sending laboratory. This often involves the receiving lab generating some of the validation data (e.g., reproducibility).[3][5] | Suitable when a new analytical method is being transferred from a development setting to a quality control laboratory before full validation is complete.[3][5] | High degree of collaboration and communication is essential between the laboratories.[3] |
| Revalidation (or Partial Revalidation) | The receiving laboratory conducts a full or partial revalidation of the analytical method.[3][5] | This is necessary when there are significant differences in instrumentation or laboratory conditions between the sites, or if the original validation is not comprehensive.[3][5] | Can be the most resource-intensive approach. The extent of revalidation should be based on a risk assessment.[5] |
| Transfer Waiver | In some cases, the formal analytical method transfer can be waived. | This is typically justified when the method is simple and robust (e.g., a compendial method), the instrumentation is equivalent, and the receiving laboratory is already proficient with the technology. | Requires strong scientific justification and documentation. |
Experimental Protocol: Comparative Cross-Validation of a BDP Quantification Assay
This protocol outlines a general procedure for a comparative cross-validation study of a validated BDP quantification assay, such as an ELISA or a liquid chromatography-mass spectrometry (LC-MS) method.
1. Objective: To demonstrate that Laboratory B (receiving unit) can achieve comparable results to Laboratory A (sending unit) for the quantification of BDP in a given biological matrix.
2. Materials and Methods:
-
Samples: A minimum of three concentrations of quality control (QC) samples (low, medium, and high) and at least one batch of the BDP to be tested. A sufficient number of aliquots should be prepared from a single homogeneous pool to be analyzed by both laboratories.
-
Instrumentation: While instrumentation does not need to be identical, both laboratories should use equipment that is appropriately qualified and calibrated.[2]
-
Reagents and Standards: Use well-characterized reference standards and critical reagents from the same lot, where possible.
-
Analytical Procedure: A detailed, approved Standard Operating Procedure (SOP) for the BDP quantification assay must be shared with and followed by both laboratories.
3. Experimental Workflow:
A visual representation of the experimental workflow is provided below.
4. Data Analysis and Acceptance Criteria:
-
Accuracy and Precision: Both laboratories should meet the pre-defined acceptance criteria for accuracy and precision of the QC samples as established during method validation (typically within ±15% of the nominal value, and a coefficient of variation (%CV) of ≤15%).
-
Comparative Analysis: For the BDP test samples, the results from both laboratories will be compared. A common acceptance criterion is that for at least two-thirds of the samples, the percent difference between the results from the two labs should be within ±20% of their mean.[6][7]
-
Statistical Evaluation: Appropriate statistical tests, such as t-tests, F-tests, or equivalence testing, should be performed to assess for any systematic bias between the laboratories.[1]
Data Presentation: Hypothetical Cross-Validation Results
The following table presents a hypothetical summary of results from a comparative cross-validation study for BDP quantification.
| Sample ID | Lab A Result (µg/mL) | Lab B Result (µg/mL) | Mean (µg/mL) | % Difference | Pass/Fail |
| QC Low (5 µg/mL) | 4.85 | 5.10 | 4.98 | 5.02% | Pass |
| QC Mid (50 µg/mL) | 52.10 | 49.50 | 50.80 | -5.12% | Pass |
| QC High (150 µg/mL) | 145.80 | 153.20 | 149.50 | 4.95% | Pass |
| BDP Batch 1 | 98.60 | 103.40 | 101.00 | 4.75% | Pass |
| BDP Batch 2 | 101.20 | 95.80 | 98.50 | -5.48% | Pass |
| BDP Batch 3 | 99.50 | 105.10 | 102.30 | 5.47% | Pass |
Note: % Difference = [(Lab A - Lab B) / Mean] * 100
Decision Pathway for Cross-Validation Outcomes
The outcome of the cross-validation study will determine the subsequent steps. The following diagram illustrates a typical decision-making process.
A successfully executed cross-validation study provides documented evidence that a BDP quantification method can be reliably performed in different laboratories, ensuring the consistency and comparability of data throughout the drug development lifecycle.[1] Thorough planning, open communication between the participating laboratories, and a well-defined protocol with clear acceptance criteria are the cornerstones of a successful analytical method transfer and cross-validation.[5]
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 3. jmolner.com [jmolner.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of Butyl Diphenyl Phosphate: A Guide to Inter-Laboratory Studies
An objective comparison of analytical methodologies for the analysis of butyl diphenyl phosphate (B84403), leveraging data from inter-laboratory studies of structurally related organophosphate esters.
While a dedicated inter-laboratory study on the analysis of butyl diphenyl phosphate has not been identified in publicly available literature, a comprehensive inter-laboratory investigation involving eleven international research laboratories on 16 other organophosphate esters (OPEs) offers valuable insights.[1] The findings from this study can be largely extrapolated to this compound and its isomers, providing a crucial benchmark for researchers, scientists, and drug development professionals engaged in its analysis. This guide summarizes the performance of common analytical techniques, details relevant experimental protocols, and outlines the typical workflow of an inter-laboratory study to aid in the establishment of robust analytical methods for this compound.
Comparative Performance of Analytical Platforms
The inter-laboratory study on 16 OPEs highlighted the performance of various analytical instruments, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent.[1] The study revealed that while participating laboratories generally demonstrated good to very good consistency, accuracy was a challenge for some OPEs and laboratories.[1]
Overall, LC-MS/MS methods demonstrated the best performance for both precision and accuracy in the analysis of OPEs.[1] The table below summarizes the key findings on the performance of different analytical platforms in the inter-laboratory study.
| Analytical Platform | Precision (Repeatability) | Accuracy | Overall Performance | Key Considerations |
| LC-MS/MS | Very Good | Very Good | Optimal | Generally the method of choice for OPE analysis.[1] |
| GC-MS/MS | Good | Good | Satisfactory | A viable alternative to LC-MS/MS. |
| GC-MS | Good | Moderate | Acceptable | May show poorer performance for certain OPEs.[1] |
Experimental Protocols: A Model Approach
Detailed and validated experimental protocols are fundamental for achieving reproducible and comparable results in an inter-laboratory setting. Below is a summary of a validated method for the analysis of Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), a close structural analog of this compound, which can serve as a model protocol.[1]
Sample Preparation
-
Sample Weighing and Fortification: Accurately weigh the sample matrix (e.g., environmental samples, biological fluids). Fortify the sample with surrogate standards to monitor method performance.
-
Extraction: Perform solvent extraction using an appropriate solvent system, such as a mixture of hexane (B92381) and dichloromethane, often facilitated by ultrasonication.[1]
-
Concentration and Clean-up: Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[1]
-
Final Reconstitution: Evaporate the cleaned extract to dryness and reconstitute the residue in a suitable solvent for instrumental analysis.[1]
Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of OPEs.[1]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water, often containing a modifier, is typically employed.[1]
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is a common choice for the detection of OPEs.[1]
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for quantification.
Inter-Laboratory Study Workflow
An inter-laboratory study, also known as a round-robin or proficiency test, is a crucial tool for assessing the performance of analytical methods and the competence of participating laboratories. The general workflow of such a study is depicted in the diagram below.
Caption: Workflow of a typical inter-laboratory study.
This structured approach ensures that the analytical methods are robust, transferable, and capable of producing reliable data across different laboratory settings. For this compound, establishing such a framework would be a significant step towards standardized and comparable analytical results.
References
Unveiling the Neurotoxic Potential of Beclomethasone Dipropionate and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beclomethasone (B1667900) dipropionate (BDP) is a widely prescribed synthetic glucocorticoid for managing asthma and other inflammatory conditions.[1] As a prodrug, BDP is rapidly metabolized into its active form, beclomethasone 17-monopropionate (B17MP), and subsequently to the less active beclomethasone (BOH). While the therapeutic benefits of BDP are well-established, the potential neurotoxic effects of the parent compound and its metabolites remain a critical area for investigation. This guide provides a comparative overview of the known neurotoxic effects of glucocorticoids as a class, which may have implications for BDP and its metabolites, and outlines experimental protocols to directly assess their neurotoxicity.
Glucocorticoid-Induced Neurotoxicity: A Potential Concern for BDP
Prolonged or high-dose exposure to glucocorticoids has been associated with a range of neurotoxic effects.[2][3] These effects are primarily linked to the activation of glucocorticoid receptors in the brain, which can trigger a cascade of detrimental cellular events. Research has shown that systemic and even inhaled glucocorticoid use may be linked to changes in the brain's white matter microstructure, potentially underlying neuropsychiatric side effects such as anxiety and depression.[4][5]
Key mechanisms implicated in glucocorticoid-induced neurotoxicity include:
-
Mitochondrial Dysfunction: Glucocorticoids can stimulate the opening of the mitochondrial permeability transition pore, leading to mitochondrial damage.[2]
-
Tau Pathology: The aforementioned mitochondrial dysfunction can, in turn, stimulate the phosphorylation and oligomerization of Tau protein, a hallmark of several neurodegenerative diseases.[2]
-
Enhanced Excitotoxic Injury: Glucocorticoids can increase neuronal vulnerability to excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to cell death.[6]
-
Increased Neuroinflammation: Paradoxically, while known for their anti-inflammatory properties, glucocorticoids can exacerbate inflammatory responses in the hippocampus, contributing to neuron death.[6]
While these effects have not been specifically demonstrated for BDP and its metabolites, their shared mechanism of action with other glucocorticoids warrants a thorough investigation into their neurotoxic potential.
Metabolism of Beclomethasone Dipropionate
BDP undergoes rapid and extensive metabolism to exert its therapeutic effects. The primary metabolic pathway involves the hydrolysis of the ester groups.
References
- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucocorticoid Neurotoxicity → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 4. Inhaled, Systemic Steroids Linked to Changes in Brain Structure [medscape.com]
- 5. youtube.com [youtube.com]
- 6. Glucocorticoids increase excitotoxic injury and inflammation in the hippocampus of adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Butyl Diphenyl Phosphate Exposure: A Comparative Guide to Biomarker Selection
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of butyl diphenyl phosphate (B84403) (BDPP) as a biomarker of exposure. This document outlines a comparative analysis of potential biomarkers, proposes a validation workflow, and provides detailed experimental protocols.
The increasing use of organophosphate flame retardants (OPFRs) necessitates robust methods for assessing human exposure. Butyl diphenyl phosphate (BDPP) is an OPFR of growing interest, yet validated biomarkers for its specific exposure are not well-established. This guide provides a comparative analysis of diphenyl phosphate (DPP), a general biomarker for several aryl-OPFRs, and proposes butylphenyl phenyl phosphate (BPPP) as a specific biomarker candidate for BDPP.
The Metabolic Landscape: A Tale of Two Biomarkers
While direct human metabolism studies for BDPP are limited, the metabolic pathways of structurally similar compounds, such as tert-butylphenyl diphenyl phosphate (BPDP), offer significant insights. It is hypothesized that BDPP undergoes phase I metabolism, primarily through hydrolysis, leading to the formation of two key metabolites: the non-specific biomarker Diphenyl Phosphate (DPP) and the proposed specific biomarker Butylphenyl Phenyl Phosphate (BPPP). These metabolites are then likely to undergo phase II metabolism, such as glucuronidation, before excretion in urine.
Figure 1: Hypothesized metabolic pathway of this compound (BDPP).
Comparative Analysis of Biomarkers
The validation of an exposure biomarker hinges on its specificity, sensitivity, and the correlation between its concentration and the level of exposure. The following table compares the proposed specific biomarker, BPPP, with the established general biomarker, DPP.
| Validation Parameter | Butylphenyl Phenyl Phosphate (BPPP) (Proposed) | Diphenyl Phosphate (DPP) (Established) |
| Metabolic Origin | Proposed primary metabolite of BDPP via hydrolysis. | Primary metabolite of multiple aryl-OPFRs (e.g., TPHP, BPDP) and likely BDPP.[1] |
| Specificity | Potentially high specificity for BDPP exposure. | Low specificity; indicates exposure to a range of aryl-OPFRs. |
| Utility | Enables source apportionment and specific exposure assessment for BDPP. | Serves as a general indicator of cumulative aryl-OPFR exposure. |
| Analytical Feasibility | Analytical methods need to be developed and validated. | Well-established and validated LC-MS/MS methods are available.[2] |
| Current Status | Not yet validated as a biomarker for BDPP exposure. | Widely used and validated biomarker for aryl-OPFR exposure. |
Quantitative Data on a General Aryl-OPFR Biomarker
While specific quantitative data for BPPP is not yet available, the following table summarizes the performance of DPP as a urinary biomarker for exposure to various aryl-OPFRs, demonstrating the feasibility of biomonitoring for this class of compounds.
| Parent Compound | Biomarker | Detection Frequency (%) | Concentration Range (ng/mL) | Reference |
| Triphenyl Phosphate (TPHP) | DPP | 94 | [3] | |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | BDCIPP | 87 | [3] | |
| Isopropylated phenyl phosphates | ip-PPP | 80 | Not specified | [3] |
| tert-butylphenyl diphenyl phosphate (BPDP) | tb-PPP | 14 | Not specified | [3] |
Experimental Protocols
To validate BPPP as a biomarker for BDPP exposure, a robust analytical method is required. The following protocol outlines a comprehensive workflow for the simultaneous analysis of DPP and BPPP in human urine, adapted from established methods for other OPFR metabolites.[2][3]
Figure 2: Experimental workflow for the analysis of urinary BDPP metabolites.
Detailed Methodologies
1. Urine Sample Collection and Storage:
-
Collect mid-stream urine samples in polypropylene (B1209903) containers.
-
Immediately freeze samples at -20°C or lower until analysis.
2. Sample Preparation and Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature.
-
To a 2 mL aliquot of urine, add internal standards (e.g., deuterated DPP and synthesized deuterated BPPP).
-
Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[4]
-
Incubate at 37°C for 4 hours to deconjugate glucuronidated and sulfated metabolites.[4]
3. Solid Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of 2% formic acid in methanol.
4. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DPP, BPPP, and their internal standards will need to be optimized. For DPP, a common transition is m/z 249 -> 155. For BPPP, the transitions would need to be determined experimentally, likely from a precursor ion of m/z 305.
-
Conclusion and Future Directions
The validation of butylphenyl phenyl phosphate (BPPP) as a specific biomarker for this compound (BDPP) exposure is a critical step in advancing our understanding of human exposure to this organophosphate flame retardant. While diphenyl phosphate (DPP) serves as a useful general indicator of aryl-OPFR exposure, the development of a specific biomarker like BPPP will enable more precise exposure assessment and source apportionment. The proposed experimental workflow provides a robust framework for the validation of BPPP. Future research should focus on synthesizing a certified BPPP standard, optimizing the analytical method, and conducting in vivo or in vitro studies to confirm the metabolic pathway of BDPP and the utility of BPPP as a specific and reliable biomarker.
References
- 1. di-tert-Butylphenyl phenyl phosphate | 65652-41-7 | FB176930 [biosynth.com]
- 2. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Concentrations of Organophosphate Flame Retardant Metabolites and Pregnancy Outcomes among Women Undergoing in Vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction (SPE) for Bisphenol Analysis: A Performance Comparison
For researchers, scientists, and professionals in drug development, the accurate quantification of bisphenols (BPs) is critical due to their prevalence and potential as endocrine disruptors. Effective sample preparation is the cornerstone of reliable analysis, and Solid-Phase Extraction (SPE) remains a robust and widely used technique for cleaning up and concentrating these compounds from complex matrices.
This guide provides an objective comparison of the performance of common SPE cartridges for bisphenol extraction, supported by experimental data from scientific literature. We will delve into the recovery efficiencies of different sorbents, provide detailed experimental protocols, and offer visual guides to the underlying principles and workflows.
Principles of Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) packed into a cartridge to isolate analytes of interest from a liquid sample (the mobile phase). The process relies on the differential affinity of the analytes and interfering compounds for the stationary phase. A typical SPE procedure involves four key steps: conditioning, loading, washing, and elution.
Caption: The Four-Step Solid-Phase Extraction (SPE) Process
Comparison of Common SPE Sorbent Types
The choice of SPE sorbent is critical and depends on the physicochemical properties of the analytes and the sample matrix. The most common types used for bisphenol extraction are silica-based (like C18), polymer-based (like HLB), and Molecularly Imprinted Polymers (MIPs).
| Feature | C18 (Silica-Based) | Oasis HLB (Polymer-Based) | AFFINIMIP® (MIP-Based) |
| Sorbent Type | Octadecyl-bonded silica | Hydrophilic-Lipophilic Balanced co-polymer (e.g., N-vinylpyrrolidone and divinylbenzene) | Molecularly Imprinted Polymer |
| Retention Mechanism | Primarily non-polar (hydrophobic) interactions. | Mixed-mode: both hydrophobic and hydrophilic interactions. | Highly selective molecular recognition based on pre-determined template sites. |
| pH Stability | Narrower range (typically pH 2-8). | Wide range (typically pH 1-14).[1] | Generally stable across a wide pH range. |
| Advantages | Well-established with many available methods; good for non-polar compounds.[2] | High capacity and retention for a wide range of compounds (polar to non-polar); resistant to drying.[1][3] | Extremely high selectivity, reducing matrix effects and leading to cleaner extracts.[4][5] |
| Disadvantages | Prone to drying out, which can reduce recovery; potential for secondary interactions with residual silanols.[1] | May require optimization to balance retention of polar and non-polar compounds. | Higher cost; may have limited capacity compared to non-imprinted polymers. |
Performance Data: Recovery of Bisphenols
Analyte recovery is a key metric for evaluating the efficiency of an SPE method. The following tables summarize recovery data from various studies, comparing different cartridges for the extraction of several bisphenol analogues from different matrices.
Table 1: Performance Comparison for Bisphenol A (BPA) in Water Samples
| SPE Cartridge | Sorbent Type | pH | Recovery (%) | Reference |
| Sep-Pak C18 | Silica-Based (C18) | 7 | ~95 | [6] |
| Sep-Pak C18 | Silica-Based (C18) | 3 | ~98 | [6] |
| UCT ENVIRO-CLEAN® C18 | Silica-Based (C18) | 7 | 90-100 | [7] |
| Oasis HLB | Polymer-Based | 7 | ~98 | [6] |
| Oasis HLB | Polymer-Based | 3 | ~100 | [6] |
| InertSep RP1 | Polymer-Based | 7 | ~98 | [6] |
| InertSep RP1 | Polymer-Based | 3 | ~100 | [6] |
| Sep-Pak PS2 | Polymer-Based | 7 | ~98 | [6] |
| Sep-Pak PS2 | Polymer-Based | 3 | ~100 | [6] |
Table 2: Multi-Bisphenol Recovery in Water Samples using Polymeric Cartridges
| Analyte | SPE Cartridge | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Bisphenol S (BPS) | Oasis HLB | 82.3 - 96.7 | 2.9 - 8.5 | [8] |
| Bisphenol F (BPF) | Oasis HLB | 82.3 - 96.7 | 2.9 - 8.5 | [8] |
| Bisphenol A (BPA) | Oasis HLB | 82.3 - 96.7 | 2.9 - 8.5 | [8] |
| Bisphenol B (BPB) | Oasis HLB | 82.3 - 96.7 | 2.9 - 8.5 | [8] |
| Bisphenol AF (BPAF) | Oasis HLB | 82.3 - 96.7 | 2.9 - 8.5 | [8] |
| TCBPA | Oasis HLB | 57.1 - 114.3 | < 18.1 | [9] |
| TBBPA | Oasis HLB | 57.1 - 114.3 | < 18.1 | [9] |
Table 3: Recovery of Bisphenols in Food and Beverage Samples
| Analyte | Matrix | SPE Cartridge | Recovery (%) | Reference |
| Bisphenol A (BPA) | Wine (Red & White) | AFFINIMIP® SPE | > 80 | [5][10] |
| Bisphenol A (BPA) | Infant Formula | AFFINIMIP® SPE | > 80 | [11] |
| Bisphenol A (BPA) | Canned Soft Drinks | C18 (on-line SPE) | > 93 (accuracy) | [7] |
| Bisphenol F (BPF) | Canned Soft Drinks | C18 (on-line SPE) | > 93 (accuracy) | [7] |
| Bisphenol E (BPE) | Canned Soft Drinks | C18 (on-line SPE) | > 93 (accuracy) | [7] |
| Bisphenol B (BPB) | Canned Soft Drinks | C18 (on-line SPE) | > 93 (accuracy) | [7] |
| Bisphenol S (BPS) | Canned Soft Drinks | C18 (on-line SPE) | > 93 (accuracy) | [7] |
Experimental Workflow & Protocols
A successful analysis relies on a well-defined workflow from sample collection to data acquisition. The following diagram illustrates a typical workflow for bisphenol analysis using SPE and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General Workflow for Bisphenol Analysis
Protocol 1: Bisphenol Extraction from Water using C18 Cartridges
This protocol is adapted from a method for analyzing BPA in water.[7]
-
Sample Preparation:
-
To 100 mL of the water sample, add an internal standard.
-
Adjust the sample pH to 7 using 100 mM acetic acid.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol (B129727) through a C18 cartridge (e.g., UCT ENVIRO-CLEAN® SPE C18), allowing the solvent to drain to the top of the sorbent bed.
-
Wait for 1 minute, then add 3 mL of deionized water, followed immediately by 1 mL of 100 mM acetic acid. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the prepared 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge thoroughly under a vacuum (>10 inches Hg) for 5 minutes.
-
-
Elution:
-
Rinse the original sample bottle with 6 mL of methanol and use this to elute the analytes from the cartridge into a collection vial.
-
-
Post-Elution:
-
Evaporate the eluate to a volume of less than 500 µL under a gentle stream of nitrogen at < 40 °C.
-
Reconstitute the residue to a final volume of 500 µL with methanol for injection into the LC-MS/MS system.
-
Protocol 2: Multi-Bisphenol Extraction from Beverages/Canned Food using MIP Cartridges
This protocol is based on a method for seven bisphenol analogues using a Molecularly Imprinted Polymer (MIP) cartridge.[4]
-
Sample Preparation:
-
Beverages: Centrifuge the sample if it contains solids.
-
Canned Food: Homogenize the sample. Weigh 1 g of the homogenized sample and add 5 mL of acetonitrile (B52724) (MeCN). Vortex for 1 minute, sonicate for 10 minutes, and centrifuge for 5 minutes at 4000 rpm. Collect the supernatant. Repeat the extraction on the residue and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition an AFFINIMIP® or similar bisphenol-specific MIP cartridge with 3 mL of methanol (MeOH), 3 mL of acetonitrile (MeCN), and 3 mL of water.
-
-
Sample Loading:
-
Load the prepared sample extract onto the MIP cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with:
-
Water
-
Acetonitrile/water (40:60 v/v)
-
-
Dry the sorbent completely.
-
Further wash with acetonitrile, followed by MeOH/MeCN (10:90 v/v).
-
-
Elution:
-
Elute the bisphenols with an appropriate solvent (e.g., as specified by the manufacturer, often methanol or an acidified organic solvent).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of a MeOH/water (50:50 v/v) solution for LC-MS analysis.
-
Protocol 3: Multi-Bisphenol Extraction from Environmental Water using HLB Cartridges
This protocol is adapted from a method for the simultaneous analysis of seven bisphenols in environmental water.[9][12]
-
Sample Preparation:
-
Filter the water sample (e.g., river water, sewage) through a 0.45 µm glass fiber filter.
-
Adjust the pH of the filtrate to the desired value if necessary (often acidic conditions are used).
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge (or equivalent) with 6 mL of methanol, followed by 6 mL of ultrapure water.[4] Ensure the sorbent does not go dry.
-
-
Sample Loading:
-
Pass the filtered water sample through the conditioned HLB cartridge at a steady flow rate.
-
-
Washing:
-
Wash the cartridge with a volume of ultrapure water to remove polar interferences.
-
-
Elution:
-
Elute the retained bisphenols with an organic solvent, typically methanol or acetonitrile. For a broad range of bisphenols, a two-step elution might be employed.
-
-
Post-Elution & Cleanup (Optional):
Conclusion and Recommendations
The selection of an SPE cartridge for bisphenol extraction is a multi-faceted decision that depends on the specific analytical goals and sample characteristics.
-
For routine analysis of BPA in relatively clean matrices like drinking water, traditional C18 cartridges offer a cost-effective and reliable solution, providing high recovery rates.[7]
-
For multi-analyte methods targeting a wide range of bisphenols with varying polarities, or for complex matrices, polymeric sorbents like Oasis HLB are often superior.[6][8] Their high capacity, wide pH stability, and ability to retain both polar and non-polar compounds make them a versatile first choice for method development.[1][6]
-
For applications requiring the highest selectivity and minimal matrix effects, especially in challenging matrices like food or biological fluids, Molecularly Imprinted Polymer (MIP) cartridges are an excellent, albeit more expensive, option.[4][5] Their targeted binding mechanism can significantly simplify sample cleanup and improve detection limits.
Ultimately, the optimal choice will be determined by method validation, considering recovery, precision, matrix effects, and sensitivity for the specific bisphenols and matrices under investigation.
References
- 1. silicycle.com [silicycle.com]
- 2. besjournal.com [besjournal.com]
- 3. lcms.cz [lcms.cz]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of seven bisphenols in environmental water and solid samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. affinisep.it [affinisep.it]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural and Functional Properties of Bisphenol A bis(diphenyl phosphate) (BDP) and Other Aryl Phosphates
This guide provides a detailed comparison of Bisphenol A bis(diphenyl phosphate) (BDP) with other common aryl phosphate (B84403) flame retardants, including triphenyl phosphate (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP). The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
Introduction to Aryl Phosphate Flame Retardants
Aryl phosphates are a prominent class of halogen-free flame retardants used in a variety of polymers to enhance their fire resistance. They are particularly valued for their efficacy in engineering plastics such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends (PC/ABS), which are commonly used in electronics and construction materials. This guide focuses on the structural and functional similarities and differences between BDP, TPP, and RDP, covering their flame retardant performance, thermal stability, plasticizing effects, and toxicological profiles.
Flame Retardant Performance
The primary function of these aryl phosphates is to inhibit or suppress combustion in polymers. Their effectiveness is typically evaluated using standard fire tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. The mechanism of flame retardancy differs among these compounds, influencing their performance in various polymer systems.
Mechanism of Action:
-
Bisphenol A bis(diphenyl phosphate) (BDP): BDP acts in both the condensed and gas phases. Upon heating, it decomposes to form polyphosphoric acid, which promotes char formation on the polymer surface, acting as a protective barrier. It also releases volatile phosphorus species that quench free radicals in the gas phase, inhibiting the combustion process.[1]
-
Triphenyl phosphate (TPP): TPP primarily functions in the gas phase. Due to its higher volatility and lower decomposition temperature, it readily vaporizes and acts as a flame inhibitor.[2][3]
-
Resorcinol bis(diphenyl phosphate) (RDP): RDP exhibits a mixed-mode action, with a predominant effect in the gas phase coupled with some condensed phase activity that contributes to charring.[2][4]
Comparative Performance Data:
The following table summarizes the flame retardant performance of BDP, TPP, and RDP in a standard PC/ABS blend.
| Property | BDP | TPP | RDP | Test Method |
| UL 94 Rating (3.2 mm) | V-0 | V-0 | V-0 | UL 94 |
| Limiting Oxygen Index (LOI) | ~29-32% | ~28.5% | ~27% | ISO 4589 |
| Typical Loading Level in PC/ABS for V-0 | 8-15 phr | 10-15 phr | 10-15 phr | Manufacturer Data |
Note: Performance can vary depending on the specific polymer formulation and the presence of other additives.
Thermal Stability
The thermal stability of a flame retardant is crucial, especially for engineering plastics that are processed at high temperatures. Thermogravimetric analysis (TGA) is a standard method used to evaluate the thermal decomposition of these compounds.
| Property | BDP | TPP | RDP | Test Method |
| Decomposition Temperature (Td5%, °C) | ~343 | ~275 | ~310 | TGA (in N2) |
| Char Yield at 600°C (%) | High | Low | Moderate | TGA (in N2) |
BDP generally exhibits higher thermal stability compared to TPP and RDP, making it suitable for high-temperature processing applications.[5] Its higher char yield is indicative of its significant condensed phase activity.
Plasticizing Effects
In addition to their flame retardant properties, aryl phosphates can also act as plasticizers, affecting the mechanical properties of the host polymer. A plasticizer increases the flexibility and durability of a material.
-
BDP: BDP is known to act as a flame retardant plasticizer, improving the melt flow of plastics, which can be beneficial in molding thin-walled parts.[6][7]
-
TPP & RDP: These are also used as plasticizing flame retardants, but their lower thermal stability can sometimes limit their application in high-temperature engineering plastics.[8]
A common issue with the use of high loadings of phosphate ester flame retardants like BDP and RDP in PC/ABS is a reduction in the heat deflection temperature (HDT) of the alloy.[9]
Toxicological Profile
The toxicological properties of flame retardants are of significant concern for human health and the environment. The table below summarizes available acute toxicity data.
| Compound | Oral LD50 (Rat) | Aquatic Toxicity (LC50) | Notes |
| BDP | Data not available | Data not available | Toxicity is often inferred from its metabolites: Bisphenol A (BPA) and Diphenyl Phosphate (DPHP). |
| BPA | 3300-4240 mg/kg[10] | 4.6 mg/L (96h, Fathead Minnow)[10] | A known endocrine disruptor. |
| TPP | >5000 mg/kg[11] | 0.4 mg/L (96h, Rainbow Trout)[12] | Exhibits neurotoxic potential. |
| RDP | Data not available | Data not available |
Studies have indicated that some aryl phosphates, including BDP, can induce oxidative stress and activate the p53 signaling pathway, which is involved in DNA damage response and apoptosis.[1]
Experimental Protocols
UL 94 Vertical Burn Test
Objective: To determine the flammability characteristics of plastic materials.
Procedure:
-
Specimen Preparation: Test specimens are typically 125 mm long, 13 mm wide, and of a specified thickness (e.g., 3.2 mm). They are conditioned at 23°C and 50% relative humidity for 48 hours prior to testing.
-
Test Setup: The specimen is clamped vertically. A burner producing a 20 mm high blue flame is positioned under the specimen. A layer of cotton is placed 300 mm below the specimen to detect flaming drips.
-
Flame Application: The flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The duration of flaming and glowing after the second flame application is recorded.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton.[13][14][15][16]
Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Procedure:
-
Specimen Preparation: The test specimen is typically a vertical strip or rod of specified dimensions.
-
Test Apparatus: The specimen is placed in a vertical glass chimney through which a mixture of oxygen and nitrogen flows.
-
Ignition: The top of the specimen is ignited with a flame.
-
Oxygen Concentration Adjustment: The concentration of oxygen in the gas mixture is varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.
-
Calculation: The LOI is expressed as the percentage of oxygen in the mixture.[17]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is programmed with a specific temperature profile (e.g., heating from 30°C to 800°C at a rate of 10°C/min) and a controlled atmosphere (e.g., nitrogen or air at a specific flow rate).
-
Analysis: The instrument continuously measures the weight of the sample as it is heated.
-
Data Interpretation: The resulting TGA curve (weight vs. temperature) provides information on thermal stability, decomposition temperatures, and char yield.[18]
Visualizations
Experimental Workflow for Flame Retardancy Testing
Caption: Workflow for evaluating the flame retardancy of aryl phosphates.
Signaling Pathway for Aryl Phosphate-Induced Toxicity
Caption: Aryl phosphate-induced oxidative stress and p53 activation pathway.
References
- 1. Oxidative Stress and Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. article.aascit.org [article.aascit.org]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. Manufacturer Supply Fire Retardant BDP Bisphenol-a Bis (diphenyl phosphate) CAS 5945-33-5 - Sinobio Chemistry [sinobiochemistry.com]
- 7. Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics [sinocurechem.com]
- 8. specialchem.com [specialchem.com]
- 9. Issues with halogen-free flame retardant PC/ABS alloy [limax.com.sg]
- 10. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. passive-components.eu [passive-components.eu]
- 15. protolabs.com [protolabs.com]
- 16. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 17. researchgate.net [researchgate.net]
- 18. tainstruments.com [tainstruments.com]
Safety Operating Guide
Proper Disposal of Butyl Diphenyl Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Butyl diphenyl phosphate (B84403), a commonly used flame retardant and plasticizer, requires careful management at the end of its lifecycle. Adherence to established disposal procedures is essential to mitigate potential environmental hazards and ensure regulatory compliance. This guide provides essential information on the proper disposal of butyl diphenyl phosphate, in line with safety and logistical best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE), including gloves and eye protection, should be worn at all times.[1] Handling should occur in a well-ventilated area to avoid inhalation of any potential dust or vapors.[2] In the event of a spill, all sources of ignition must be removed immediately.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4] The following steps provide a general procedural framework:
-
Containment: Collect the waste this compound and any contaminated materials in a suitable, closed container.[1][2] Ensure the container is appropriately labeled. For liquid spills, use an absorbent material like absorbent paper to collect the substance.[3][5]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it segregated to ensure proper handling and disposal by a specialized facility.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, disposable clothing, or gloves, should be sealed in a vapor-tight plastic bag for disposal.[3][5]
-
Decontamination of Surfaces: For spills, after absorbing the material, contaminated surfaces should be washed first with 60-70% ethanol (B145695) and then with a soap and water solution.[3]
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the contained waste through a licensed and approved waste disposal company.[1] These companies are equipped to handle hazardous materials and ensure their disposal is in compliance with environmental regulations.
-
Documentation: Maintain records of all disposed chemicals, including the quantity and date of disposal, in accordance with laboratory and institutional policies.
Quantitative Data
Specific quantitative limits for the disposal of this compound, such as concentration thresholds for landfill or incineration, are determined by regulatory bodies and may vary by jurisdiction. It is crucial to consult your institution's environmental health and safety (EHS) department or the licensed waste disposal company for detailed information applicable to your location.
Experimental Protocols
The procedures outlined above constitute the standard protocol for the safe disposal of this compound from a laboratory setting. No further experimental protocols for disposal are typically required for laboratory-scale waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Environmental Considerations
This compound is classified as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1][6] Discharging this chemical into drains or the environment is strictly prohibited.[1] Proper disposal through a licensed facility ensures that it is managed in an environmentally responsible manner.
References
Safeguarding Your Research: A Guide to Handling Butyl Diphenyl Phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Butyl diphenyl phosphate (B84403), including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling Butyl diphenyl phosphate, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | - Fire/flame resistant and impervious clothing[1][2]- Chemical impermeable gloves[1]- Disposable Tyvek-type sleeves or suit[3] | - Gloves should be inspected prior to use[4] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced[1] |
Note: For Di-tert-Butylphenyl phenyl phosphate, a related compound, Nitrile rubber (NBR) gloves with a thickness of >0.11 mm are recommended[5].
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step guide outlines the handling process from preparation to completion.
1. Preparation:
- Ensure adequate ventilation in the handling area[1][6].
- Inspect and put on all required personal protective equipment as detailed in the table above.
- Have an emergency eyewash station and safety shower readily accessible.
- Keep suitable extinguishing media, such as dry chemical, carbon dioxide, or alcohol-resistant foam, available[4].
2. Handling:
- Handle in a well-ventilated place[2].
- Avoid contact with skin and eyes[1].
- Avoid the formation of dust and aerosols[4].
- Use non-sparking tools to prevent ignition[1].
3. Storage:
- Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
- Some sources recommend refrigeration for storage[3][7].
4. In Case of Accidental Exposure:
- Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration and consult a physician[4].
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a physician[3][4].
- Eye Contact: Rinse with pure water for at least 15 minutes[1].
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Consult a physician[4].
5. Accidental Release Measures:
- Remove all sources of ignition[1].
- Evacuate personnel to a safe area[6].
- Prevent further leakage or spillage if it is safe to do so[4]. Do not let the chemical enter drains[4][6].
- For small spills, use absorbent paper to pick up the material[3][7].
- For larger spills, collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal[1].
- Wash the contaminated surface with 60-70% ethanol (B145695) followed by a soap and water solution[3].
Handling Workflow for this compound
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect waste material in suitable and closed containers for disposal[1].
- Contaminated items, such as absorbent paper and gloves, should be sealed in a vapor-tight plastic bag for eventual disposal[3][7].
2. Disposal of Unused Product:
3. Regulatory Compliance:
- All disposal activities must be in accordance with appropriate local, state, and federal laws and regulations[1].
- Avoid releasing the chemical into the environment[4][8].
PPE Selection Logic for this compound Hazards
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. scipoly.com [scipoly.com]
- 5. carlroth.com [carlroth.com]
- 6. Page loading... [guidechem.com]
- 7. DIBUTYLPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. harwick.com [harwick.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
